Posizolid
Description
This compound is an oxazolidinone antibiotic agent with bactericidal activity against common gram-positive bacteria.
This compound is a small molecule drug with a maximum clinical trial phase of II.
an antitubercular agent; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-5-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O7/c22-15-7-13(26-9-14(33-21(26)30)11-31-18-3-6-32-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)10-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2/t14-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUJYEUPIIJJOS-PBHICJAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)C(=O)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N3C[C@@H](OC3=O)COC4=NOC=C4)F)C(=O)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870284 | |
| Record name | Posizolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252260-02-9, 252260-06-3 | |
| Record name | Posizolid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252260029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Posizolid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04850 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Posizolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluoro-phenyl]-5-(isoxazol-3-yloxymethyl)oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POSIZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82V2M8K24R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Posizolid (AZD2563)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posizolid (AZD2563) is a synthetic oxazolidinone antibiotic developed for the treatment of infections caused by Gram-positive bacteria. Like other members of the oxazolidinone class, its primary mechanism of action is the inhibition of bacterial protein synthesis at a very early stage. This targeted action prevents the formation of the functional 70S initiation complex, a critical step in the translation process. This guide provides a detailed examination of the molecular interactions and functional consequences of this compound's binding to the bacterial ribosome, supported by available quantitative data and descriptions of key experimental methodologies.
Core Mechanism of Action: Inhibition of Protein Synthesis Initiation
This compound exerts its bacteriostatic and in some cases, bactericidal effects by targeting the bacterial translational machinery. The core of its mechanism lies in the specific inhibition of the initiation phase of protein synthesis, a feature that distinguishes it from many other classes of antibiotics that act on the elongation phase.
Binding to the 50S Ribosomal Subunit
This compound selectively binds to the 50S subunit of the bacterial ribosome.[1] This interaction is highly specific to the bacterial ribosome, which contributes to its selective toxicity against bacteria over mammalian cells.
Interaction with 23S rRNA at the Peptidyl Transferase Center
The binding site for this compound is located on the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC). The PTC is a highly conserved region of the ribosome responsible for catalyzing the formation of peptide bonds. This compound binds to the A-site of the PTC, thereby interfering with the proper positioning of the initiator tRNA (fMet-tRNA).
Prevention of 70S Initiation Complex Formation
By binding to the A-site within the PTC of the 50S subunit, this compound sterically hinders the binding of the initiator fMet-tRNA to the P-site. This prevents the successful formation of the 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA.[1] Without the formation of this complex, the ribosome cannot commence the elongation phase of protein synthesis, leading to a cessation of bacterial growth.
Signaling Pathways and Molecular Interactions
The mechanism of action of this compound can be visualized as a direct interference with the canonical pathway of bacterial protein synthesis initiation.
Quantitative Data
In Vitro Activity against Staphylococcus aureus
| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| S. aureus (all isolates) | 1 | 2 |
| Methicillin-susceptible S. aureus (MSSA) | 1 | 1 |
| Methicillin-resistant S. aureus (MRSA) | 1 | 2 |
| Vancomycin-intermediate S. aureus (VISA) | 1 | 2 |
In Vitro Activity against Streptococcus pneumoniae
| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| S. pneumoniae (all isolates) | 0.5 | 1 |
| Penicillin-susceptible S. pneumoniae | 0.5 | 1 |
| Penicillin-intermediate S. pneumoniae | 1 | 1 |
| Penicillin-resistant S. pneumoniae | 1 | 2 |
| Drug-susceptible isolates | 0.5 | 1 |
| Highly resistant isolates | 1 | 2 |
In Vitro Activity against Enterococcus Species
| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterococcus faecalis | 1 | 2 |
| Enterococcus faecium | 1 | 2 |
| Vancomycin-susceptible Enterococcus | 1 | 2 |
| Vancomycin-resistant Enterococcus (VRE) | 1 | 2 |
Note: The MIC data is compiled from multiple studies and may show slight variations.[2][3][4]
Experimental Protocols
The mechanism of action of oxazolidinones like this compound has been elucidated through a variety of in vitro assays. While detailed, step-by-step protocols for this compound are proprietary, the principles of these key experiments are well-established.
In Vitro Transcription/Translation (IVTT) Coupled Assay
This assay measures the inhibitory effect of a compound on the entire process of protein synthesis from a DNA template.
Methodology:
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A cell-free extract containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes, etc.) is prepared.
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A DNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase) is added to the extract.
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A mixture of amino acids, including one that is radioactively labeled (e.g., 35S-methionine), is included in the reaction.
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Varying concentrations of this compound are added to the reaction mixtures.
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The reactions are incubated to allow for protein synthesis.
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The newly synthesized proteins are precipitated, and the amount of incorporated radioactivity is measured.
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The concentration of this compound that inhibits protein synthesis by 50% (IC50) is determined.
Ribosome Binding Assay (Filter Binding)
This assay directly measures the binding of a radiolabeled compound to the ribosome.
Methodology:
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Purified bacterial ribosomes (70S or 50S subunits) are incubated with radioactively labeled this compound.
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The mixture is passed through a nitrocellulose filter. Ribosomes and any bound drug are retained on the filter, while unbound drug passes through.
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The filter is washed to remove any non-specifically bound drug.
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The amount of radioactivity on the filter is quantified to determine the amount of bound drug.
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By varying the concentration of the drug, the dissociation constant (Kd), a measure of binding affinity, can be calculated.
Toeprinting Assay
This assay is used to identify the precise location on the mRNA where the ribosome is stalled by an antibiotic.
Methodology:
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An in vitro translation reaction is set up with a specific mRNA template.
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This compound is added, which causes ribosomes to stall at the initiation codon.
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A radioactively labeled DNA primer is annealed to the mRNA downstream of the start codon.
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Reverse transcriptase is added, which synthesizes a complementary DNA (cDNA) strand until it encounters the stalled ribosome.
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The resulting cDNA fragments are separated by size using gel electrophoresis.
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The length of the cDNA fragment indicates the precise position of the stalled ribosome on the mRNA, confirming that this compound inhibits at the initiation stage.
Conclusion
This compound (AZD2563) is a potent oxazolidinone antibiotic that effectively inhibits bacterial protein synthesis. Its mechanism of action involves binding to the A-site of the peptidyl transferase center on the 23S rRNA of the 50S ribosomal subunit. This binding event prevents the formation of the functional 70S initiation complex, thereby halting protein synthesis at a very early stage. The extensive in vitro activity of this compound against a wide array of Gram-positive bacteria, including multidrug-resistant strains, underscores the efficacy of this targeted mechanism. The experimental methodologies outlined provide a framework for the continued investigation and development of novel antibiotics targeting the bacterial ribosome.
References
Posizolid chemical structure and synthesis
An In-depth Technical Guide to the Chemical Structure and Synthesis of Posizolid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its developmental codes AZD2563 and AZD5847, is a potent, synthetic antibiotic belonging to the oxazolidinone class.[1][2][3] This class of antimicrobials is significant in modern medicine due to its unique mechanism of action, which confers activity against a wide spectrum of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5] this compound selectively inhibits bacterial protein synthesis at the initiation phase, a mechanism distinct from other protein synthesis inhibitors, thus showing no cross-resistance. This guide provides a detailed overview of this compound's chemical structure, synthesis methodologies, quantitative efficacy, and mechanism of action.
Chemical Structure
This compound possesses the characteristic N-aryl substituted oxazolidin-2-one core essential for its antibacterial activity. The molecule's precise stereochemistry and peripheral functional groups are critical for its binding affinity to the bacterial ribosome.
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IUPAC Name : (5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-5-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one
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Molecular Formula : C₂₁H₂₁F₂N₃O₇
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Molecular Weight : 465.41 g/mol
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SMILES : C1CN(CC=C1C2=C(C=C(C=C2F)N3C--INVALID-LINK--COC4=NOC=C4)F)C(=O)--INVALID-LINK--O
Caption: Core chemical structure of this compound.
Synthesis of the Oxazolidinone Core
While the exact proprietary synthesis route for this compound is not publicly detailed, the construction of the core oxazolidinone ring is well-documented in chemical literature. General strategies often involve the cyclization of β-amino alcohols or the cycloaddition of epoxides and isocyanates. A versatile and high-yield laboratory-scale method is the one-pot synthesis from epoxides using chlorosulfonyl isocyanate (CSI).
Caption: General workflow for oxazolidinone synthesis.
Experimental Protocol: One-Pot Synthesis from Epoxide and CSI
The following protocol is a general representation for synthesizing the oxazolidinone ring, adapted from established methods.
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Reaction Setup : Dissolve the chosen epoxide starting material (1 equivalent) in dichloromethane (DCM) within a round-bottom flask.
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Cooling : Place the flask in an ice bath to cool the solution to 0°C.
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Reagent Addition : Add chlorosulfonyl isocyanate (CSI) (1.1 equivalents) dropwise to the cooled solution while stirring.
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Reaction : Remove the ice bath and allow the mixture to stir at room temperature for approximately 1-2 hours.
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Quenching : Carefully add water to the reaction mixture to quench any unreacted CSI and stir for an additional 30 minutes.
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Extraction : Transfer the mixture to a separatory funnel and extract the organic layer with DCM (typically 3 times).
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Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure.
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Purification : Purify the resulting crude product via column chromatography on silica gel to isolate the pure oxazolidinone.
Quantitative Data
In Vitro Antibacterial Activity
This compound demonstrates potent activity against a range of Gram-positive pathogens, including resistant strains. Its efficacy is commonly reported as Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.
| Organism Group | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | Highly Resistant | 1.0 | 2.0 | |
| Streptococcus pneumoniae | Drug-Susceptible | 0.5 | 1.0 | |
| Gram-Positive Cocci (various) | Surveillance & Resistant Isolates | - | 1.0 (overall) | |
| Mycobacterium tuberculosis | Sensitive, MDR, XDR | Similar MICs across all strains | - |
MIC₅₀/MIC₉₀: The concentration of the drug required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.
Pharmacokinetic Profile
Pharmacokinetic studies, primarily conducted in animal models, provide insight into the absorption, distribution, metabolism, and excretion of this compound (AZD5847).
| Parameter | Value | Animal Model | Reference |
| Dose | 5 mg/kg (oral) | Male BALB/c mice | |
| Half-life (t₁/₂) | 1.3 hours | Male BALB/c mice | |
| Clearance | 4.7 mL/min/kg | Male BALB/c mice | |
| Volume of Distribution (Vd) | 0.5 L/kg | Male BALB/c mice |
Note: A prodrug form, AZD5847 DSP, was observed to undergo rapid conversion to the active this compound molecule, as it was undetectable in plasma 5 minutes after oral administration.
Mechanism of Action
The antibacterial effect of this compound stems from its ability to inhibit protein synthesis at a very early stage, a mechanism unique to the oxazolidinone class.
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Binding Target : this compound selectively binds to the 50S subunit of the bacterial ribosome.
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Interaction Site : The binding occurs at the P-site on the 23S ribosomal RNA component of the 50S subunit.
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Inhibition : This binding event physically blocks the formation of the functional 70S initiation complex, which comprises the 50S subunit, the 30S subunit, mRNA, and initiator tRNA (fMet-tRNA).
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Result : By preventing the assembly of the 70S complex, this compound halts the entire process of bacterial protein translation before it can begin, leading to a bacteriostatic effect against most susceptible organisms.
Caption: Inhibition of the 70S initiation complex.
Experimental Protocol: MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Preparation : Two-fold serial dilutions of this compound are prepared in a liquid growth medium (e.g., Middlebrook 7H9 broth) in a 96-well microtiter plate.
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Inoculation : A bacterial suspension, standardized to a 0.5 McFarland turbidity (equivalent to approximately 1x10⁸ CFU/mL), is diluted and added to each well to achieve a final concentration of about 5x10⁵ CFU/mL.
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Incubation : The plate is incubated under appropriate atmospheric conditions (e.g., aerobic) at 37°C for a specified period (e.g., 24 to 72 hours, depending on the organism).
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Analysis : The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Conclusion
This compound stands as a promising member of the oxazolidinone class, with a well-defined chemical structure and a potent, targeted mechanism of action against clinically important Gram-positive bacteria. Its synthesis relies on established organic chemistry principles for creating the essential oxazolidinone core. Quantitative data from in vitro and preclinical studies underscore its potential efficacy. This technical overview provides foundational knowledge for researchers and professionals involved in the ongoing development and evaluation of novel antibacterial agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Posizolid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posizolid, also known as AZD2563 and AZD5847, is a synthetic antibiotic belonging to the oxazolidinone class.[1][2] Like other oxazolidinones, it exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[3][4] This unique mechanism of action, which involves binding to the 23S ribosomal RNA (rRNA) of the 50S subunit and preventing the formation of the functional 70S initiation complex, allows it to be effective against bacteria that have developed resistance to other classes of antibiotics.[1] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound selectively targets bacterial protein synthesis. It binds to the P-site on the 50S ribosomal subunit, specifically interacting with the 23S rRNA. This binding event physically obstructs the formation of the 70S initiation complex, a critical step in the initiation of translation. By preventing the assembly of the ribosome, this compound effectively halts the production of essential bacterial proteins, leading to the inhibition of bacterial growth.
Figure 1. Mechanism of action of this compound.
In Vitro Antibacterial Spectrum
This compound demonstrates potent activity primarily against a wide range of Gram-positive bacteria, including multidrug-resistant strains. Its spectrum of activity also extends to some anaerobic bacteria.
Aerobic Gram-Positive Bacteria
The following tables summarize the in vitro activity of this compound (AZD2563) against key aerobic Gram-positive pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: Activity of this compound against Staphylococcus species
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | 384 | 1 | 2 | 0.25 - 4 |
| Methicillin-susceptible S. aureus (MSSA) | 208 | 1 | 1 | 0.5 - 2 |
| Methicillin-resistant S. aureus (MRSA) | 176 | 1 | 2 | 0.5 - 4 |
| Coagulase-negative staphylococci (CoNS) | 219 | 0.5 | 1 | 0.12 - 4 |
| Oxacillin-resistant CoNS | 162 | 0.5 | 1 | 0.12 - 4 |
Table 2: Activity of this compound against Streptococcus species
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (all) | 517 | 1 | 2 | 0.125 - 2 |
| Penicillin-susceptible S. pneumoniae | 267 | 0.5 | 1 | 0.125 - 1 |
| Penicillin-resistant S. pneumoniae | 250 | 1 | 2 | 0.25 - 2 |
| Beta-hemolytic streptococci | 150 | 0.5 | 1 | ≤0.06 - 2 |
| Viridans group streptococci | 150 | 0.5 | 1 | ≤0.06 - 2 |
Table 3: Activity of this compound against Enterococcus species
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Enterococcus faecalis | 155 | 1 | 2 | 0.25 - 4 |
| Enterococcus faecium | 150 | 1 | 2 | 0.25 - 4 |
| Vancomycin-susceptible Enterococci | 205 | 1 | 2 | 0.25 - 4 |
| Vancomycin-resistant Enterococci (VRE) | 100 | 1 | 2 | 0.5 - 4 |
Table 4: Activity of this compound against other Gram-positive species
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Corynebacterium spp. | 48 | 0.25 | 1 |
| Listeria spp. | 27 | 2 | 2 |
| Micrococcus spp. | 11 | 1 | 1 |
| Bacillus spp. | 23 | 0.5 | 1 |
Anaerobic Bacteria
This compound exhibits activity against Gram-positive anaerobic bacteria, while its activity against Gram-negative anaerobes is limited.
Table 5: Activity of this compound against Anaerobic Bacteria
| Organism Group | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-positive anaerobes | 201 | 1.0 | 4.0 |
| Gram-negative anaerobes | 99 | >16.0 | >16.0 |
Experimental Protocols
The determination of the in vitro activity of this compound, as summarized in the tables above, has been predominantly conducted using standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). The primary methods employed are broth microdilution and agar dilution.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.
Figure 2. Broth microdilution workflow.
Detailed Steps:
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Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate to achieve a range of concentrations.
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Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending colonies from an overnight culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
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Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.
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Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
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Interpretation: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
Figure 3. Agar dilution workflow.
Detailed Steps:
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Preparation of Antimicrobial Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.
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Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
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Inoculation: The surface of each agar plate is spot-inoculated with a standardized amount of the bacterial suspension using a multipoint inoculator.
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Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
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Interpretation: After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is defined as the lowest concentration of this compound that inhibits the visible growth of the test organism.
Conclusion
This compound exhibits a potent and targeted antibacterial spectrum against a wide array of clinically relevant Gram-positive bacteria, including strains resistant to other antibiotic classes. Its activity against anaerobic Gram-positive organisms further broadens its potential therapeutic applications. The consistent in vitro data, generated through standardized and well-defined experimental protocols, underscores the potential of this compound as a valuable agent in the fight against challenging bacterial infections. Further clinical investigation is warranted to fully elucidate its in vivo efficacy and safety profile.
References
An In-depth Technical Guide to the Ribosomal Target and Binding Site of AZD2563
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD2563, a potent oxazolidinone antibiotic, exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. This document provides a comprehensive technical overview of the molecular target and binding site of AZD2563 on the ribosome. Drawing upon data from studies on AZD2563 and structurally related oxazolidinones, this guide details the mechanism of action, the specific ribosomal components involved in binding, and quantitative data regarding its antimicrobial activity. Detailed experimental protocols for key analytical methods are provided, alongside visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
AZD2563 is a synthetic antibiotic belonging to the oxazolidinone class, known for its activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. Like other oxazolidinones, its primary mechanism of action is the inhibition of bacterial protein synthesis at the initiation phase. This guide focuses on the specific molecular interactions between AZD2563 and its ribosomal target, providing a foundational resource for further research and development efforts.
Ribosomal Target of AZD2563
The primary molecular target of AZD2563 is the bacterial 70S ribosome , specifically the 50S large subunit . By binding to the 50S subunit, AZD2563 prevents the formation of a functional 70S initiation complex, a critical step in the initiation of protein synthesis. This selective inhibition of bacterial ribosomes is a hallmark of the oxazolidinone class, contributing to their favorable therapeutic index.
Binding Site of AZD2563 on the 23S rRNA
The binding site of AZD2563 is located at the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This catalytic hub, primarily composed of 23S ribosomal RNA (rRNA) , is responsible for peptide bond formation. While a crystal structure of AZD2563 in complex with the ribosome is not publicly available, extensive research on closely related oxazolidinones, such as linezolid, provides a detailed model of the binding pocket.
The oxazolidinone binding site is situated at the A-site of the PTC. Key interactions are predicted to occur with specific nucleotides of the 23S rRNA, primarily within Domain V. These interactions are crucial for the stable binding of the drug and its inhibitory action.
Inferred Nucleotide Interactions:
Based on structural and mutational data from linezolid and other oxazolidinones, the following 23S rRNA nucleotides are inferred to be critical for AZD2563 binding:
-
A2503: Forms a key hydrogen bond with the oxazolidinone core.
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U2584: Interacts with the drug molecule.
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G2576 and G2447: Mutations at these positions in 23S rRNA have been shown to confer resistance to AZD2563, strongly suggesting their proximity to or allosteric influence on the binding site.
The binding of AZD2563 in this pocket sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of the first peptide bond and halting protein synthesis.
Quantitative Data
| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | Drug-susceptible | 0.5 | 1 | [1] |
| Streptococcus pneumoniae | Drug-resistant | 1 | 2 | [1] |
| Staphylococcus aureus | Linezolid-susceptible | Not specified | ≤2 | [2] |
| Enterococcus faecalis | Not specified | Not specified | ≤2 | [3] |
| Enterococcus faecium | Not specified | Not specified | ≤2 | [3] |
Mechanism of Action: Signaling Pathway
The mechanism of action of AZD2563 can be visualized as a direct interception of the translation initiation pathway.
Caption: AZD2563 binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex and thereby inhibiting protein synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of AZD2563's interaction with the ribosome.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of AZD2563 against bacterial strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of AZD2563.
Materials:
-
AZD2563 powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of AZD2563 Stock Solution: Dissolve AZD2563 powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the AZD2563 stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the AZD2563 dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of AZD2563 at which there is no visible growth of bacteria.
In Vitro Transcription/Translation Inhibition Assay
This assay measures the ability of AZD2563 to inhibit protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract system for in vitro transcription/translation
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
AZD2563
-
Radiolabeled amino acids (e.g., 35S-methionine) or substrate for the reporter enzyme
-
Scintillation counter or luminometer/spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture (containing the radiolabeled amino acid), plasmid DNA, and varying concentrations of AZD2563.
-
Initiation of Reaction: Initiate the transcription/translation reaction by adding the appropriate buffer and incubating at 37°C for a specified time (e.g., 60 minutes).
-
Quantification of Protein Synthesis:
-
Radiolabel Method: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Enzyme Method: Add the appropriate substrate for the reporter enzyme and measure the resulting signal (luminescence or absorbance) using a luminometer or spectrophotometer.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of AZD2563 to determine the IC50 value.
Ribosome Binding Assay (Filter Binding)
This protocol describes a method to assess the direct binding of radiolabeled AZD2563 to bacterial ribosomes.
Materials:
-
Radiolabeled AZD2563 (e.g., 3H- or 14C-labeled)
-
Purified 70S ribosomes or 50S ribosomal subunits from a relevant bacterial species
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2, NH4Cl, and β-mercaptoethanol)
-
Nitrocellulose filters
-
Vacuum filtration apparatus
-
Scintillation counter
Procedure:
-
Binding Reaction: In a microcentrifuge tube, incubate a fixed concentration of purified ribosomes with varying concentrations of radiolabeled AZD2563 in binding buffer. Allow the binding to reach equilibrium (e.g., incubate at 37°C for 30 minutes).
-
Filtration: Rapidly filter the reaction mixture through a nitrocellulose filter under vacuum. The ribosomes and any bound radiolabeled AZD2563 will be retained on the filter, while unbound AZD2563 will pass through.
-
Washing: Wash the filter with a small volume of cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled AZD2563 against the concentration of the drug. The data can be analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd).
Conclusion
AZD2563 is a promising oxazolidinone antibiotic that targets the peptidyl transferase center of the bacterial 50S ribosomal subunit. By binding to a specific site on the 23S rRNA, it effectively inhibits the initiation of protein synthesis. While the precise three-dimensional structure of the AZD2563-ribosome complex awaits elucidation, a wealth of data from related compounds provides a robust model of its binding site and mechanism of action. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug developers working to further characterize and optimize this important class of antibiotics.
References
In Vitro Activity of Posizolid Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posizolid (AZD2563) is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against MRSA, focusing on its minimum inhibitory concentrations (MICs). While specific quantitative data on time-kill kinetics and post-antibiotic effect (PAE) for this compound against MRSA are not extensively available in the reviewed literature, this guide outlines the standard methodologies for these assessments and discusses the expected bacteriostatic nature of the compound based on its class. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antibacterial agents.
Introduction
The emergence and global spread of Methicillin-Resistant Staphylococcus aureus (MRSA) continue to pose a significant threat to public health. The diminishing efficacy of existing antibiotics necessitates the development of novel therapeutic agents. The oxazolidinones are a synthetic class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex[1][2]. This compound (AZD2563) is a member of this class and has been evaluated for its activity against various Gram-positive pathogens. This guide focuses on the in vitro activity of this compound against MRSA.
Mechanism of Action
This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting the initiation of protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, which is a unique mechanism that confers a low potential for cross-resistance with other antibiotic classes. The action is generally considered to be bacteriostatic against staphylococci[3].
Quantitative In Vitro Activity
Minimum Inhibitory Concentration (MIC)
Multiple studies have evaluated the in vitro activity of this compound against large collections of clinical S. aureus isolates, including MRSA. The data consistently demonstrate potent activity, with MIC values typically ranging from 0.25 to 2 mg/L[1]. The modal MIC for staphylococci is 1 mg/L, and the MIC90 is consistently reported to be 2 mg/L[2]. The activity of this compound is comparable to or slightly better than linezolid.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Organism | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| S. aureus (including MRSA) | 384 | 0.25 - 4 | 1 | 2 | |
| S. aureus (including MRSA) | 595 | 0.25 - 2 | - | - | |
| Oxacillin-resistant S. aureus (ORSA) | 176 | - | 1 | 2 |
Note: A susceptibility breakpoint for this compound has not been formally established, but for comparative purposes, the linezolid breakpoint of ≤4 μg/ml has been used in some studies.
Time-Kill Kinetics
While specific time-kill curve data for this compound against MRSA were not available in the reviewed literature, oxazolidinones are generally known to be bacteriostatic against S. aureus. This implies that at concentrations above the MIC, this compound is expected to inhibit the growth of MRSA rather than cause rapid bacterial killing. A bacteriostatic effect is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum over a 24-hour period.
Post-Antibiotic Effect (PAE)
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against MRSA can be determined using standard methods as described by the Clinical and Laboratory Standards Institute (CLSI).
4.1.1. Agar Dilution Method
This method was utilized in several key studies evaluating this compound.
-
Preparation of Antibiotic Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific concentration of this compound. For testing against staphylococci, the medium is often supplemented with 2% NaCl.
-
Inoculum Preparation: MRSA isolates are grown overnight on an appropriate agar medium. Colonies are then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is further diluted to achieve a final inoculum of 104 CFU/spot.
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.
-
Incubation: Plates are incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
4.1.2. Broth Microdilution Method
-
Preparation of Antibiotic Solutions: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method and is further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: The wells of the microtiter plate are inoculated with the final bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that prevents visible turbidity.
Time-Kill Analysis
This method evaluates the rate of bacterial killing over time.
-
Inoculum Preparation: An overnight culture of MRSA is diluted in fresh CAMHB and incubated to reach the logarithmic phase of growth. The culture is then diluted to a starting inoculum of approximately 5 x 105 to 1 x 106 CFU/mL.
-
Exposure to Antibiotic: The bacterial suspension is aliquoted into flasks containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC), along with a growth control without the antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each flask.
-
Viable Cell Counting: The samples are serially diluted in sterile saline and plated onto appropriate agar plates.
-
Incubation and Counting: The plates are incubated for 18-24 hours, and the resulting colonies are counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time for each concentration of this compound. Bacteriostatic activity is defined as a <3-log10 decrease in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log10 decrease.
Post-Antibiotic Effect (PAE) Determination
This assay measures the suppression of bacterial growth after the removal of the antibiotic.
-
Inoculum Preparation: A logarithmic phase culture of MRSA is prepared as for the time-kill analysis.
-
Antibiotic Exposure: The bacterial suspension is exposed to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1 or 2 hours). A control culture is handled similarly but without the antibiotic.
-
Antibiotic Removal: The antibiotic is removed by a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth.
-
Regrowth Monitoring: The diluted cultures (both test and control) are incubated, and samples are taken at regular intervals (e.g., every 1-2 hours) for viable cell counting.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after dilution, and C is the corresponding time for the control culture.
Conclusion
This compound (AZD2563) demonstrates potent in vitro activity against MRSA, with MIC values that are consistently low and comparable to other oxazolidinones. Its primary mechanism of action, the inhibition of protein synthesis, suggests a bacteriostatic effect against staphylococci. While specific quantitative data on time-kill kinetics and PAE for this compound are limited in the publicly available literature, the established methodologies outlined in this guide can be employed to further characterize its pharmacodynamic profile. The data presented herein support the continued investigation of this compound as a potential therapeutic agent for infections caused by MRSA.
References
- 1. scispace.com [scispace.com]
- 2. In Vitro Evaluation of AZD2563, a Novel Oxazolidinone, against 603 Recent Staphylococcal Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD2563, a novel oxazolidinone: definition of antibacterial spectrum, assessment of bactericidal potential and the impact of miscellaneous factors on activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Posizolid (AZD5847) for Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Posizolid (formerly AZD5847) is a synthetic oxazolidinone antibiotic that has been investigated for its potential in the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Like other oxazolidinones, its primary mechanism of action is the inhibition of bacterial protein synthesis, a mode of action distinct from many other antibiotic classes. This technical guide provides a comprehensive overview of the research on this compound's efficacy against M. tuberculosis, detailing its mechanism of action, summarizing key in vitro and in vivo data, and outlining the experimental protocols used in its evaluation.
Mechanism of Action
This compound, as an oxazolidinone, targets the bacterial ribosome to inhibit protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically interacting with the 23S rRNA. This binding event prevents the formation of a functional 70S initiation complex, which is a critical step in the initiation of translation. By blocking this early stage of protein synthesis, this compound effectively halts bacterial growth and proliferation. This mechanism is distinct from many other antibiotic classes that target protein synthesis at the elongation stage, which contributes to the lack of cross-resistance.[1][2][3][4]
In Vitro Efficacy
This compound has demonstrated potent in vitro activity against a range of M. tuberculosis strains, including those resistant to other antitubercular drugs.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against M. tuberculosis
| M. tuberculosis Strain Type | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Testing Method | Reference(s) |
| Drug-Susceptible | 0.125 - 4 | 1 | 1 | BACTEC MGIT 960 | [1] |
| Single-Drug-Resistant | 0.125 - 4 | 1 | 1 | BACTEC MGIT 960 | |
| Multidrug-Resistant (MDR) | 0.5 - 2 | 1 | 1 | BACTEC MGIT 960 | |
| Extensively Drug-Resistant (XDR) | 0.5 - 4 | 1 | 1 | BACTEC MGIT 960 |
This compound has also shown bactericidal activity against non-replicating M. tuberculosis in hypoxia models, suggesting potential for sterilizing activity. In a Wayne and Haynes model of hypoxia, this compound at concentrations greater than 10 mg/L resulted in a 1.25 log CFU reduction.
In Vivo Efficacy
Preclinical studies in murine models of tuberculosis have been conducted to evaluate the in vivo efficacy of this compound.
Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis
| Mouse Model | This compound Dose (mg/kg) | Treatment Duration | Reduction in Lung CFU (log10) | Combination Agents | Reference(s) |
| Chronic Infection | 125 | 28 days | 3.67 | Bedaquiline, Pretomanid | |
| Chronic Infection | 125 | 56 days | 6.31 | Bedaquiline, Pretomanid |
Clinical Studies
A Phase IIa early bactericidal activity (EBA) study was conducted to assess the safety, tolerability, and antimycobacterial activity of this compound in patients with newly diagnosed, smear-positive pulmonary tuberculosis. While the development of this compound was discontinued by AstraZeneca, the results of this study provide valuable insights. The study found that this compound administered twice daily demonstrated modest early bactericidal activity. However, serious adverse events, including thrombocytopenia and hyperbilirubinemia, were observed at higher doses.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Protocol:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate.
-
Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv) in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, and then dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that inhibits visible growth. Growth can be assessed visually or by using a growth indicator such as Resazurin, where a color change from blue to pink indicates bacterial viability.
This is an automated system for mycobacterial culture and susceptibility testing.
Protocol:
-
Drug Reconstitution: Reconstitute the lyophilized this compound with sterile distilled water to the desired stock concentration.
-
Inoculum Preparation: Prepare a suspension of the M. tuberculosis isolate in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Add 0.8 mL of the BACTEC MGIT Growth Supplement to a MGIT tube. Add 0.1 mL of the reconstituted this compound solution. Finally, inoculate the tube with 0.5 mL of the standardized bacterial suspension. A drug-free tube is inoculated as a growth control.
-
Incubation and Monitoring: Place the tubes into the BACTEC MGIT 960 instrument. The instrument continuously monitors the tubes for an increase in fluorescence, which corresponds to oxygen consumption by the bacteria.
-
Result Interpretation: The instrument automatically flags a culture as resistant if the drug-containing tube shows growth comparable to the control tube within a specified timeframe. The MIC can be determined by testing a range of drug concentrations.
Intracellular Activity Assay in Macrophages
This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.
Protocol:
-
Macrophage Culture: Culture a human monocytic cell line (e.g., THP-1) and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA). Seed the differentiated macrophages into a 96-well plate.
-
Infection: Infect the macrophages with an M. tuberculosis suspension at a specific multiplicity of infection (MOI). Incubate to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells with a suitable medium to remove any bacteria that have not been internalized.
-
Drug Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Lysis and CFU Determination: Lyse the macrophages to release the intracellular bacteria. Perform serial dilutions of the lysate and plate on Middlebrook 7H11 agar. After incubation, count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compound to the host cells.
Protocol:
-
Cell Seeding: Seed macrophages (e.g., differentiated THP-1 cells) in a 96-well plate at the same density as in the intracellular activity assay.
-
Compound Addition: Add serial dilutions of this compound to the uninfected cells.
-
Incubation: Incubate for the same duration as the intracellular activity assay (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Reading: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Murine Model of Chronic Tuberculosis Infection
This in vivo model is used to evaluate the efficacy of antitubercular drugs in a setting that mimics chronic human infection.
Protocol:
-
Infection: Infect mice (e.g., BALB/c strain) via aerosol inhalation with a low dose of M. tuberculosis to establish a chronic infection in the lungs.
-
Treatment: After a set period to allow the infection to become established (e.g., 4-6 weeks), begin treatment with this compound, administered orally or via another appropriate route, at various doses and frequencies. A control group receives a vehicle.
-
Assessment of Bacterial Load: At different time points during and after treatment, euthanize cohorts of mice and aseptically remove their lungs and spleens. Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar.
-
CFU Enumeration: After incubation, count the CFUs to determine the bacterial load in the organs of treated versus untreated animals. A significant reduction in CFU indicates drug efficacy.
Conclusion
This compound has demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, including drug-resistant strains. Its mechanism of action, targeting the initiation of protein synthesis, makes it an interesting candidate from a scientific perspective. However, clinical development was halted, reportedly due to adverse events observed in a Phase IIa trial. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of tuberculosis drug development, offering valuable insights into the evaluation of oxazolidinone antibiotics.
References
- 1. Assessment of intracellular anti-TB activity using auto-luminescent Mtb [protocols.io]
- 2. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Oxazolidinone Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the pharmacodynamics of oxazolidinone antibiotics, a critical class of synthetic antimicrobial agents. Oxazolidinones are indispensable in treating severe infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Their unique mechanism of action, which targets an early stage of protein synthesis, sets them apart from other antibiotic classes and is a key factor in their clinical efficacy.[1][4] This document details their mechanism of action, resistance pathways, quantitative pharmacodynamic parameters, and the experimental methodologies used to elucidate these characteristics.
Core Mechanism of Action: Inhibition of Protein Synthesis Initiation
Oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis. Unlike many other protein synthesis inhibitors that act on the elongation phase, oxazolidinones block the initiation of this process. This distinct mechanism is central to their lack of cross-resistance with other antibiotic classes.
The primary target of oxazolidinones is the bacterial ribosome. These antibiotics bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). This binding interaction interferes with the proper positioning of the initiator tRNA (fMet-tRNA) in the P-site, thereby preventing the formation of a functional 70S initiation complex. By blocking the formation of this complex, which is the first step in protein synthesis, oxazolidinones effectively halt the production of bacterial proteins.
Studies have shown that oxazolidinones bind specifically to the 50S and 70S ribosomal subunits, but not the 30S subunit. While the primary interaction is with the 23S rRNA of the 50S subunit, some evidence suggests a secondary interaction with the 16S rRNA of the 30S subunit. The binding site for oxazolidinones is in close proximity to the binding sites of other antibiotics like chloramphenicol and lincomycin, and they can competitively inhibit their binding. However, the mechanism of oxazolidinones is distinct, as they do not inhibit peptidyl transferase activity directly.
Recent structural studies have provided a more nuanced understanding of this interaction, revealing that the binding of oxazolidinones can be context-specific, with the nature of the nascent peptide chain influencing the antibiotic's inhibitory activity.
References
- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. benchchem.com [benchchem.com]
Posizolid (AZD2563) original research articles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posizolid (formerly AZD2563, and later referred to as AZD5847) is a synthetic oxazolidinone antibiotic developed by AstraZeneca. Like other members of the oxazolidinone class, its primary mechanism of action is the inhibition of bacterial protein synthesis, demonstrating potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains. Despite promising preclinical and early clinical data, its development was discontinued by AstraZeneca after the completion of Phase I trials. This technical guide provides a comprehensive overview of the original research on this compound, consolidating its mechanism of action, antimicrobial spectrum, pharmacokinetic properties, and available clinical data. Detailed experimental protocols for key assays and visual representations of its mode of action and developmental timeline are also presented.
Core Concepts
This compound is a member of the oxazolidinone class of antibiotics, which are synthetic compounds characterized by a core 2-oxazolidinone structure. This class of antimicrobials exhibits a unique mechanism of action, targeting an early stage of bacterial protein synthesis.
Mechanism of Action
This compound selectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Specifically, it binds to the P site on the 23S ribosomal RNA of the 50S subunit.[1][2] This binding event prevents the formation of a functional 70S initiation complex, which is an essential step in the bacterial translation process.[1] By blocking the initiation of protein synthesis, this compound effectively halts bacterial growth. Due to this distinct mechanism, cross-resistance with other protein synthesis inhibitors is not expected.
Antimicrobial Spectrum and Potency
This compound has demonstrated a targeted spectrum of activity, primarily against Gram-positive bacteria. Its efficacy has been evaluated against a wide range of clinical isolates, including those with resistance to other antibiotic classes.
In Vitro Activity
The in vitro potency of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |
| Staphylococcus aureus (all) | 595 | 1 | 1 | 0.25-2 | |
| Staphylococcus aureus (VISA/hVISA) | 134 | 1 | 1 | - | |
| Coagulase-negative staphylococci | - | 1 | 1 | 0.25-2 | |
| Enterococcus faecalis | >500 | - | - | ≤2 | |
| Enterococcus faecium | >500 | - | - | ≤2 | |
| Streptococcus pneumoniae (all) | 557 | 0.5-1 | 1-2 | - | |
| Streptococcus pneumoniae (penicillin-resistant) | 250 | 1 | 2 | - | |
| Other Streptococcus spp. | - | - | - | 0.25-2 | |
| Corynebacterium spp. | 48 | 0.25 | - | - | |
| Listeria spp. | 27 | 2 | - | - | |
| Micrococcus spp. | 11 | 1 | - | - | |
| Bacillus spp. | 23 | 0.5 | - | - |
VISA: Vancomycin-Intermediate Staphylococcus aureus; hVISA: heterogeneous Vancomycin-Intermediate Staphylococcus aureus
| Strain Type | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |
| Drug-susceptible | - | 1 | 1 | 0.125-4 | |
| Single-drug-resistant | - | 1 | 1 | 0.125-4 | |
| Multidrug-resistant (MDR) | - | 1 | 1 | 0.5-2 | |
| Extensively drug-resistant (XDR) | - | 1 | 1 | 0.5-4 |
This compound has shown excellent activity against Gram-positive cocci, with MICs generally in the range of 0.25–2 mg/L. At a concentration of 2 mg/L, it inhibited 98% of all Gram-positive bacteria tested. Its activity is largely unaffected by variations in pH, inoculum size, or the presence of human serum. Against strains of Staphylococcus aureus with reduced susceptibility to vancomycin or linezolid, this compound maintained its potency, although cross-resistance with linezolid was observed in laboratory-generated mutants.
Experimental Protocols
The following protocols are generalized from the methodologies cited in the original research articles, primarily adhering to the standards set by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound (AZD2563) stock solution
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of this compound are prepared in MHB directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 50 or 100 µL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculum Preparation: A suspension of the test organism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Pharmacokinetics and Clinical Development
Preclinical Pharmacokinetics
Pharmacokinetic studies in male BALB/c mice have been reported for AZD5847, the later designation for this compound.
| Parameter | Value | Unit | Conditions | Reference |
| Clearance | 4.7 | mL/min/kg | 5 mg/kg oral dose | |
| Volume of Distribution | 0.5 | L/kg | 5 mg/kg oral dose | |
| Half-life | 1.3 | h | 5 mg/kg oral dose |
This compound is a prodrug (AZD5847 DSP) that is rapidly converted to the active parent molecule (AZD5847) after oral administration, as the prodrug was undetectable in plasma 5 minutes post-administration.
Clinical Trials and Discontinuation
This compound (AZD2563) underwent Phase I clinical trials, which were completed in December 2001. However, in July 2002, AstraZeneca announced the discontinuation of its development, with the reasons presumed to be related to the trial outcomes, though no specific results were publicly reported.
Later, under the designation AZD5847, a Phase II study was conducted in 60 patients with drug-susceptible tuberculosis. The study evaluated different dosing regimens (500 mg once daily, 1200 mg once daily, 500 mg twice daily, or 800 mg twice daily) for two weeks. The results showed only a modest bactericidal activity, which was less pronounced than that of linezolid.
References
Methodological & Application
Application Notes and Protocols for Posizolid Solubility in DMSO for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posizolid (also known as AZD2563) is a synthetic oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this compound due to its ability to solubilize a wide range of organic molecules.[2] These application notes provide detailed protocols for the preparation and use of this compound in DMSO for various in vitro assays, ensuring optimal solubility and minimal solvent-induced artifacts.
Data Presentation
In Vitro Activity of this compound
This compound has demonstrated significant efficacy against various bacterial strains in vitro. The Minimum Inhibitory Concentration (MIC) is a key parameter to assess its antibacterial potency.
| Organism | Isolate Group | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Drug-susceptible | 0.5 | 1 |
| Streptococcus pneumoniae | Highly resistant | 1 | 2 |
Data sourced from MedChemExpress, citing Baum SE, et al. Antimicrob Agents Chemother. 2002;46(9):3094-3095.[3] It has also been noted that at a concentration of 2 mg/L, this compound inhibited 98% of all Gram-positive bacteria tested in one study.[4]
Recommended Final DMSO Concentrations for In Vitro Assays
The concentration of DMSO in the final assay medium is critical to avoid off-target effects and cytotoxicity. The appropriate concentration can vary depending on the cell type and the duration of the assay.
| Assay Type | Recommended Max. Final DMSO Concentration (%) | Key Considerations |
| General Cell Culture Assays | 0.1% - 0.5% | Some cell lines can be sensitive to DMSO concentrations as low as <1%.[5] It is recommended to keep the final concentration at or below 0.1%. |
| Short-term Assays (< 24 hours) | ≤ 1% | Some cell lines can tolerate up to 1-2% for shorter exposure times. |
| Long-term Assays (≥ 24 hours) | ≤ 0.1% | The potential for DMSO-induced toxicity increases with longer incubation periods. |
| Antimicrobial Susceptibility Testing | ≤ 1% | Ensure that the DMSO concentration used does not inhibit microbial growth on its own. |
It is always recommended to include a vehicle control (culture medium with the same final concentration of DMSO without the test compound) in your experimental design.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted to the desired final concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the Desired Stock Concentration: A common practice is to prepare a stock solution that is 1000-fold more concentrated than the highest final concentration to be tested in the assay. For example, to test a final concentration of 10 µM, a 10 mM stock solution in DMSO would be prepared.
-
Weighing this compound: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder to a sterile vial.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but the stability of the compound at elevated temperatures should be considered.
-
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Refer to the manufacturer's instructions for specific storage recommendations.
-
Use of this compound Stock Solution in a Cell-Based Assay
This protocol outlines the steps for diluting the this compound-DMSO stock solution into a cell culture medium for a typical in vitro experiment.
Procedure:
-
Prepare Serial Dilutions (if necessary): If a range of concentrations is to be tested, prepare intermediate dilutions of the stock solution in sterile DMSO or culture medium. It is often recommended to perform serial dilutions in the culture medium to minimize the risk of precipitation.
-
Dilution into Culture Medium:
-
Warm the required volume of cell culture medium to 37°C.
-
Add the appropriate volume of the this compound-DMSO stock solution to the pre-warmed medium to achieve the desired final concentration. For a 1000x stock, this would be a 1:1000 dilution (e.g., 1 µL of stock solution into 999 µL of medium).
-
Immediately mix the solution by gentle pipetting or inverting the tube to ensure homogeneity and prevent precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to an equivalent volume of culture medium. The final DMSO concentration in the vehicle control must be identical to that in the experimental samples.
-
Treatment of Cells: Remove the existing medium from the cultured cells and replace it with the prepared this compound-containing medium or the vehicle control medium.
-
Incubation and Analysis: Incubate the cells for the desired period and then proceed with the specific assay to evaluate the effects of this compound.
Visualizations
Experimental Workflow for In Vitro Assays
Caption: Workflow for preparing and using this compound in DMSO for in vitro assays.
Mechanism of Action of this compound
This compound, like other oxazolidinones, inhibits bacterial protein synthesis at a very early stage.
Caption: this compound inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.
References
Application Notes and Protocols for Posizolid Stock Solution: Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and storage of Posizolid stock solutions, a critical step for ensuring reproducibility and accuracy in preclinical research and drug development. It includes information on solubility, recommended storage conditions, and methodologies for assessing the stability of these solutions. The provided experimental workflows and data are intended to serve as a comprehensive guide for researchers working with this oxazolidinone antibiotic.
Introduction
This compound (also known as AZD2563 and AZD5847) is a synthetic oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains.[1] Accurate and consistent preparation of this compound stock solutions is fundamental for various in vitro and in vivo studies, such as minimum inhibitory concentration (MIC) assays, cytotoxicity assessments, and pharmacokinetic analyses. This document outlines the essential procedures for preparing stable this compound stock solutions and provides guidance on stability testing.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₁F₂N₃O₇ | [2][3] |
| Molecular Weight | 465.41 g/mol | [2][3] |
| Appearance | Solid powder | |
| Purity | >98% | |
| Solubility | Soluble in DMSO, not in water. |
Preparation of this compound Stock Solution
Given its poor water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. For most in vitro assays, a stock solution concentration of 10-30 mM in 100% DMSO is commonly used.
Materials
-
This compound powder (>98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes and pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 465.41 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 465.41 g/mol * 0.001 L = 0.0046541 g = 4.65 mg
-
-
-
Weighing the this compound:
-
On a calibrated analytical balance, carefully weigh out 4.65 mg of this compound powder.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the weighed this compound.
-
-
Ensuring Complete Dissolution:
-
Cap the vial tightly and vortex the solution vigorously for at least one minute to ensure the compound is fully dissolved.
-
Visually inspect the solution to confirm that no solid particles are present.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C can be used.
-
Workflow for this compound Stock Solution Preparation
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Posizolid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posizolid (also known as AZD2563) is a synthetic oxazolidinone antibiotic with potent activity against a broad range of Gram-positive bacteria. Like other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis at an early stage. Accurate and reproducible in vitro susceptibility testing is crucial for the evaluation of its antimicrobial activity and for guiding potential clinical applications.
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI). The provided methodologies for broth microdilution and disk diffusion are intended to ensure reliable and consistent results.
Mechanism of Action
This compound, as an oxazolidinone, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding prevents the formation of the N-formylmethionyl-tRNA-ribosome complex, which is an essential early step in the translation process. This unique mechanism of action means there is generally no cross-resistance with other classes of protein synthesis inhibitors.
Caption: this compound's inhibition of the 70S initiation complex formation.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) and disk diffusion zone diameter interpretive criteria for this compound against various Gram-positive pathogens. These values are based on studies that followed the methodologies of the National Committee for Clinical Laboratory Standards (NCCLS), the predecessor to CLSI.[1]
Table 1: Proposed MIC and Disk Diffusion Interpretive Criteria for this compound [1]
| Category | MIC (µg/mL) | Zone Diameter (mm, 30 µg disk) |
| Susceptible | ≤2 | ≥20 |
| Intermediate | 4 | 17-19 |
| Resistant | ≥8 | ≤16 |
Table 2: In Vitro Activity of this compound (AZD2563) Against Key Gram-Positive Pathogens
| Organism | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | 1 | 2 | [2] |
| Coagulase-negative staphylococci | 0.5 | 1 | [2] |
| Streptococcus pneumoniae | 0.5 - 1 | 1 - 2 | [3] |
| Beta-hemolytic streptococci | 1 | 2 | |
| Viridans group streptococci | 0.5 | 1 | |
| Enterococcus faecalis | 1 | 2 | |
| Enterococcus faecium | 1 | 2 | |
| Corynebacterium spp. | 0.25 | - | |
| Listeria spp. | 2 | - | |
| Micrococcus spp. | 1 | - | |
| Bacillus spp. | 0.5 | - |
Experimental Protocols
The following protocols are based on the CLSI documents M07 for broth dilution methods and M02 for disk diffusion methods.
Broth Microdilution MIC Assay
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a microorganism in broth.
References
- 1. Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of AZD2563, a novel oxazolidinone, against 603 recent staphylococcal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Activities of the Oxazolidinone AZD2563 and Linezolid against Selected Recent North American Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Posizolid (AZD2563) in vivo Mouse Models of Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Posizolid (AZD2563) is a synthetic oxazolidinone antibiotic developed for the treatment of infections caused by Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] Like other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis.[1][4] this compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a crucial step in bacterial translation. This mode of action is distinct from many other classes of protein synthesis inhibitors. This compound has demonstrated potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae. It has also been evaluated for its efficacy against Mycobacterium tuberculosis. This document provides detailed protocols for utilizing this compound in established in vivo mouse models of infection and summarizes key efficacy and pharmacokinetic data.
Quantitative Data Summary
In Vitro Activity
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (AZD2563) against various Gram-positive bacteria.
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | - | 1 | - | 0.25–2 |
| Streptococcus pneumoniae | 250 (highly resistant) | 1 | 2 | - |
| Streptococcus pneumoniae | 267 (drug-susceptible) | 0.5 | 1 | - |
| Streptococcus pneumoniae | - | 0.5 | 1 | 0.12-2 |
| Enterococcus spp. | - | - | - | 0.25-2 |
| Corynebacterium spp. | 48 | 0.25 | - | - |
| Listeria spp. | 27 | 2 | - | - |
| Micrococcus spp. | 11 | 1 | - | - |
| Bacillus spp. | 23 | 0.5 | - | - |
Data compiled from multiple sources.
In Vivo Efficacy
Table 2: Efficacy of this compound (AZD2563) in Mouse Infection Models.
| Infection Model | Bacterial Strain | Mouse Strain | Treatment Dose & Route | Efficacy Outcome |
| Localized Thigh Infection | MRSA COL | DBA/2 | 10 mg/kg, p.o. | ~3.7 log₁₀ CFU reduction |
| Localized Thigh Infection | MRSA COL | DBA/2 | 5 mg/kg, p.o. | ~2.0 log₁₀ CFU reduction |
| Organ Burden Model | MSSA Smith | C3H | 25 mg/kg, p.o. | Significant reduction in kidney bacterial burden |
| Chronic Tuberculosis | M. tuberculosis H37Rv | BALB/c | 128 mg/kg/day for 4 weeks | 1.0 log₁₀ CFU reduction in lungs |
| Chronic Tuberculosis | M. tuberculosis H37Rv | BALB/c | 256 mg/kg/day for 2 weeks | 1.0 log₁₀ CFU reduction in lungs |
| Tuberculosis (Combination Therapy) | M. tuberculosis | - | 125 mg/kg (with pretomanid and bedaquiline) | 3.67 log CFU reduction at 28 days; 6.31 log CFU reduction at 56 days |
Data compiled from multiple sources.
Pharmacokinetics in Mice
Table 3: Pharmacokinetic Parameters of this compound (AZD2563/AZD5847) in Mice.
| Mouse Strain | Dose & Route | T½ (Half-life) | Cmax (Peak Concentration) | AUC (Area Under the Curve) | Clearance | Volume of Distribution |
| BALB/c | 5 mg/kg, i.v. | 1.3 h | - | - | 4.7 mL/min/kg | 0.5 L/kg |
| Infected Mice | 128 mg/kg | - | - | 105-158 µg·h/mL | - | - |
Note: AZD2563 is a prodrug that is rapidly converted to the active form, AZD5847. Pharmacokinetic data often refers to the active molecule.
Experimental Protocols
Protocol 1: Staphylococcus aureus Localized Thigh Infection Model
This model is used to evaluate the efficacy of this compound in treating a localized, deep-seated bacterial infection.
1. Materials:
-
This compound (AZD2563)
-
Vehicle for drug administration (e.g., appropriate buffer or suspension agent)
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., MRSA COL)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
DBA/2 mice (or other susceptible strain)
-
Syringes and needles for injection and dosing
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Incubator
2. Procedure:
-
Inoculum Preparation:
-
Culture MRSA overnight in TSB at 37°C.
-
Wash the bacterial cells with PBS and resuspend in TSB to the desired concentration (e.g., 3.6 x 10⁸ CFU in 0.2 mL).
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.2 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage (p.o.) or intravenous (i.v.)).
-
Follow a defined dosing schedule. A representative schedule is twice daily for 5 days.
-
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFU) and calculate the bacterial load per gram of tissue.
-
Compare the CFU counts between the this compound-treated groups and the vehicle control group to determine the reduction in bacterial burden.
-
Diagram: Workflow for S. aureus Thigh Infection Model
Caption: Workflow for the S. aureus thigh infection model.
Protocol 2: Mycobacterium tuberculosis Chronic Infection Model
This aerosol infection model is used to assess the efficacy of this compound in a chronic tuberculosis infection, which is more representative of human disease.
1. Materials:
-
This compound (AZD2563)
-
Vehicle for drug administration
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth and 7H11 agar
-
Aerosol infection chamber
-
BALB/c mice
-
Syringes and needles for dosing
-
Tissue homogenizer
2. Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
-
Prepare a bacterial suspension for aerosolization.
-
-
Infection:
-
Infect mice with M. tuberculosis via the inhalation route using a calibrated aerosol infection chamber to deliver a specific dose to the lungs (e.g., 10⁴⁵ CFU/mouse).
-
Allow the infection to establish for a chronic phase (e.g., 14-21 days).
-
-
Treatment:
-
Initiate treatment after the chronic infection is established.
-
Administer this compound or vehicle control daily via oral gavage.
-
Treatment duration can vary, for example, from 2 to 4 weeks.
-
-
Efficacy Assessment:
-
At specified time points during and after treatment, euthanize cohorts of mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in sterile saline.
-
Plate serial dilutions of the lung homogenate on Middlebrook 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks.
-
Count the CFU and calculate the bacterial load in the lungs.
-
Compare the CFU counts between treated and control groups to determine the bactericidal or bacteriostatic activity of this compound.
-
Diagram: Workflow for M. tuberculosis Chronic Infection Model
Caption: Workflow for the M. tuberculosis chronic infection model.
Protocol 3: Pharmacokinetic (PK) Analysis in Mice
This protocol outlines the procedure for determining the key pharmacokinetic parameters of this compound in mice.
1. Materials:
-
This compound (AZD2563)
-
Vehicle for administration
-
Healthy or infected mice (e.g., BALB/c)
-
Dosing syringes (for p.o. or i.v. administration)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS) for drug quantification
2. Procedure:
-
Drug Administration:
-
Administer a single dose of this compound to mice via the desired route (e.g., 5 mg/kg i.v. or a specified oral dose).
-
-
Sample Collection:
-
At predefined time points after dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from cohorts of mice.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the active drug (AZD5847) in the plasma samples.
-
-
Data Analysis:
-
Plot the plasma concentration of the drug versus time.
-
Use pharmacokinetic modeling software to calculate key parameters, including:
-
Half-life (T½)
-
Peak concentration (Cmax)
-
Time to peak concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Diagram: Workflow for Pharmacokinetic Study
Caption: Workflow for a mouse pharmacokinetic study.
Mechanism of Action Visualization
Diagram: this compound Mechanism of Action
Caption: this compound inhibits protein synthesis by preventing the formation of the 70S initiation complex.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro activity of AZD2563, a novel oxazolidinone, against European Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD-2563 AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Posizolid Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posizolid (AZD2563) is a potent oxazolidinone antibiotic with demonstrated activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] As with all novel antimicrobial agents, robust in vitro characterization is essential to understand its spectrum of activity, potency, and potential for cytotoxicity. This document provides detailed application notes and protocols for key cell-based assays to evaluate the efficacy of this compound.
Oxazolidinones, including this compound, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit and prevent the formation of a functional 70S initiation complex, a crucial step in bacterial translation.[1][2]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound targets the bacterial ribosome, a key cellular machine responsible for protein synthesis. Specifically, it binds to the 23S rRNA of the 50S subunit, interfering with the formation of the initiation complex with N-formylmethionyl-tRNA. This disruption effectively halts the production of essential proteins, leading to the inhibition of bacterial growth.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various Gram-positive pathogens as determined by Minimum Inhibitory Concentration (MIC) assays.
Table 1: this compound (AZD2563) MIC Values against Common Gram-Positive Pathogens
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | 384 | 1 | 2 | 0.25 - 4 |
| Methicillin-Resistant S. aureus (MRSA) | 176 | 1 | 1 | 0.5 - 1 |
| Streptococcus pneumoniae (all) | 517 | 0.5 | 1 | 0.12 - 2 |
| Penicillin-Resistant S. pneumoniae | 250 | 1 | 2 | - |
| Enterococcus faecalis | - | - | - | 0.25 - 4 |
| Enterococcus faecium | - | - | - | 0.5 - 4 |
Data compiled from multiple sources.[3]
Table 2: this compound (AZD2563) Activity against a Broader Range of Gram-Positive Species
| Organism Group | MIC50 (µg/mL) |
| Corynebacterium spp. | 0.25 |
| Listeria spp. | 2 |
| Micrococcus spp. | 1 |
| Bacillus spp. | 0.5 |
| Stomatococcus mucilaginosus | 0.5 |
Data from a study testing 120 strains of uncommon Gram-positive species.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol: Time-Kill Assay
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB adjusted to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate a known volume of the appropriate dilutions onto Mueller-Hinton agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log₁₀ reduction.
-
Expected Results for this compound:
-
Against Streptococcus pneumoniae, this compound has been shown to be bactericidal at 4x MIC after 24 hours.
-
Against staphylococci and enterococci, this compound is generally bacteriostatic.
Cytotoxicity Assay
It is crucial to assess the potential toxicity of a new antibiotic to mammalian cells. The MTT assay is a common method to evaluate cell viability.
Protocol: MTT Cytotoxicity Assay using HepG2 Cells
-
Cell Culture and Seeding:
-
Culture HepG2 cells in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the control wells.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Conclusion
The cell-based assays described in these application notes are fundamental for the preclinical evaluation of this compound. The provided protocols for MIC, time-kill, and cytotoxicity assays offer a framework for researchers to assess the antimicrobial efficacy and safety profile of this oxazolidinone antibiotic. The quantitative data indicates that this compound is a potent agent against a broad spectrum of Gram-positive bacteria, including resistant phenotypes. Further investigations using these and other in vitro and in vivo models will continue to elucidate the full therapeutic potential of this compound.
References
- 1. Antipneumococcal activity of AZD2563, a new oxazolidinone, compared with nine other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD2563, a novel oxazolidinone: definition of antibacterial spectrum, assessment of bactericidal potential and the impact of miscellaneous factors on activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Posizolid Formulation for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posizolid (also known as AZD2563) is a synthetic antibiotic belonging to the oxazolidinone class.[1][2] Like other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis.[2][3] Specifically, this compound binds to the 50S ribosomal subunit at the P site, preventing the formation of a functional 70S initiation complex, a crucial step in bacterial translation.[1] This mode of action confers activity against a range of Gram-positive bacteria, including strains resistant to other antibiotic classes, and has also been investigated for its antimycobacterial properties.
Although the clinical development of this compound was discontinued, it remains a valuable tool for in vitro and in vivo research in infectious diseases and drug discovery. These application notes provide detailed protocols for the formulation and experimental use of this compound in a laboratory setting.
Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁F₂N₃O₇ | |
| Molecular Weight | 465.41 g/mol | |
| Solubility | Soluble in DMSO, Insoluble in water | |
| Predicted Water Solubility | 0.71 mg/mL | |
| Animal Model (Mouse) | ||
| - Clearance | 4.7 mL/min/kg | |
| - Volume of Distribution | 0.5 L/kg | |
| - Half-life | 1.3 hours |
In Vitro Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Organism | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 | 1 | |
| Enterococcus faecalis | General Isolates | 1 | 1 | |
| Enterococcus faecium | General Isolates | 1 | 2 | |
| Streptococcus pneumoniae | Drug-Susceptible Isolates | 0.5 | 1 | |
| Streptococcus pneumoniae | Highly Resistant Isolates | 1 | 2 | |
| Mycobacterium tuberculosis | Drug-Susceptible & Resistant Strains | 1 | 1 |
In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| African green monkey kidney (Vero) cells | MTT | > 64 |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in various experimental assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile tube or vial, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. For long-term storage (months to years), -80°C is recommended.
Note: DMSO stock solutions of many small molecules are stable for up to 3 months at -20°C. However, the specific stability of this compound in DMSO has not been extensively reported; therefore, it is recommended to prepare fresh stock solutions for critical experiments or after prolonged storage.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain. This protocol is based on the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial culture in log-phase growth
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented as required for fastidious organisms (e.g., with lysed horse blood for Streptococcus pneumoniae)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Sterile diluents (e.g., saline or CAMHB)
Protocol:
-
Prepare a working solution of this compound by diluting the DMSO stock solution in CAMHB. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced effects on bacterial growth.
-
Perform serial two-fold dilutions of the this compound working solution in CAMHB directly in the 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., Vero or HepG2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed the 96-well plate with cells at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include untreated control wells (medium with the same final concentration of DMSO) and blank wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Formulation of this compound for In Vivo Studies (Oral Administration)
Objective: To prepare a stable suspension of this compound for oral administration (gavage) in mice.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile tubes
-
Homogenizer or sonicator
Protocol:
-
Prepare a sterile 0.5% (w/v) solution of low-viscosity CMC in water.
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
Weigh the this compound powder and add it to the CMC vehicle.
-
Homogenize or sonicate the mixture until a uniform suspension is achieved.
-
Prepare the formulation fresh daily, as the stability of this compound in this vehicle is not well-documented.
-
Administer the suspension to mice via oral gavage at the desired dose volume (typically 5-10 mL/kg).
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
Application Notes and Protocols for the Quantification of Posizolid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Posizolid, an oxazolidinone antibiotic. The methodologies described are based on common analytical techniques used for the broader class of oxazolidinone antibiotics and serve as a comprehensive guide for assay development and validation. The primary methods covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are suitable for quantifying this compound in both pharmaceutical formulations and biological matrices.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and widely accessible method for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms. This technique is also adaptable for the analysis of biological samples, though it may require more rigorous sample preparation to minimize matrix interference.
Experimental Protocol: Quantification of this compound in Pharmaceutical Formulations by HPLC-UV
Objective: To determine the concentration of this compound in a tablet or powder for oral suspension.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Pharmaceutical dosage form containing this compound
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions: A summary of typical chromatographic conditions is provided in the table below. These parameters should be optimized during method development.
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v) |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Solution Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final theoretical concentration of 10 µg/mL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak areas of the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Figure 1: Workflow for HPLC-UV quantification of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or serum, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[1][2]
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To determine the concentration of this compound in human plasma for pharmacokinetic studies.
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or another oxazolidinone like Linezolid-d3)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Purified water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC or HPLC system
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Microcentrifuge
-
Vortex mixer
Chromatographic and Mass Spectrometric Conditions: The following table summarizes typical conditions for an LC-MS/MS assay. These will require optimization for the specific instrument used.
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A gradient from 5% to 95% B over 3-5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of this compound and the IS. |
| Injection Volume | 5 µL |
Procedure:
-
Standard and QC Sample Preparation:
-
Prepare stock solutions of this compound and the IS in methanol.
-
Spike drug-free human plasma with known concentrations of this compound to prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation): [1]
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Figure 2: Sample preparation and analysis workflow for LC-MS/MS.
Method Validation Summary
Any developed analytical method for this compound quantification must be validated according to ICH guidelines to ensure its reliability. The table below summarizes key validation parameters and their typical acceptance criteria, which can be adapted from methods developed for other oxazolidinones.[3][4]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of this compound and the IS. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results to the true value. | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision | The degree of agreement among individual test results. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ). |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Recovery | The extraction efficiency of an analytical method. | Consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Stability-Indicating Assay Development
A stability-indicating method is crucial for assessing the purity of this compound in the presence of its degradation products. This typically involves forced degradation studies.
Protocol Outline for Forced Degradation Studies
-
Stress Conditions: Expose a solution of this compound to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Exposure to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze the stressed samples using the developed HPLC-UV method.
-
Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Figure 3: Forced degradation pathways for stability-indicating method development.
References
- 1. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a new HPLC-UV method for determination of the antibiotic linezolid in human plasma and in bronchoalveolar lavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Posizolid (AZD2563): Application Notes and Protocols for Academic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posizolid (also known as AZD2563) is a synthetic oxazolidinone antibiotic developed by AstraZeneca.[1] Like other members of the oxazolidinone class, this compound is a protein synthesis inhibitor with potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] Although the clinical development of this compound was discontinued, it remains a valuable tool for academic research in areas such as antibiotic mechanism of action, bacterial resistance, and the development of new antimicrobial agents.
These application notes provide a summary of the known biological activities of this compound, along with detailed protocols for its use in common experimental settings.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It selectively binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC) on the 23S rRNA. This binding event prevents the formation of a functional 70S initiation complex, which is a critical step in the translation process, thereby halting protein production and inhibiting bacterial growth. While active against Gram-positive bacteria, this compound shows limited activity against most Gram-negative bacteria.
dot
Caption: Mechanism of action of this compound.
Quantitative Data
The in vitro activity of this compound has been evaluated against a wide range of Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: In Vitro Activity of this compound (AZD2563) against Staphylococci
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus (384) | 1 | 1-2 | 0.25-2 | |
| Coagulase-negative staphylococci (219) | 0.5 | 1 | - |
Table 2: In Vitro Activity of this compound (AZD2563) against Streptococci
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Streptococcus pneumoniae (drug-susceptible) (267) | 0.5 | 1 | - | |
| Streptococcus pneumoniae (drug-resistant) (250) | 1 | 2 | - | |
| Streptococcus pneumoniae (total) | 1 | 1 | 0.25-2 |
Table 3: In Vitro Activity of this compound (AZD2563) against Enterococci
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Enterococcus spp. (>500) | - | - | ≤2 | |
| Enterococcus spp. | 1-2 | 1-2 | 0.25-2 |
Table 4: In Vitro Activity of this compound (AZD2563) against other Gram-positive Species
| Organism | MIC50 (µg/mL) | Reference(s) |
| Corynebacterium spp. | 0.25 | |
| Listeria spp. | 2 | |
| Micrococcus spp. | 1 | |
| Bacillus spp. | 0.5 |
Table 5: Pharmacokinetic Parameters of AZD5847 (Parent of this compound Prodrug) in Mice
| Parameter | Value | Animal Model | Reference(s) |
| Clearance | 4.7 mL/min/kg | Male BALB/c mice | |
| Volume of distribution | 0.5 L/kg | Male BALB/c mice | |
| Half-life | 1.3 h | Male BALB/c mice |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS) and is suitable for determining the MIC of this compound against various bacterial strains.
dot
Caption: Workflow for MIC determination.
Materials:
-
This compound (AZD2563) powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain(s) of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in CAMHB to prepare a working stock solution at twice the highest desired final concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last column of dilutions.
-
The final volume in each well should be 100 µL before adding the inoculum.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: In Vitro Bacterial Protein Synthesis Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on bacterial protein synthesis using a cell-free translation system or permeabilized bacterial cells.
Materials:
-
E. coli S30 extract or a similar cell-free translation system
-
Amino acid mixture (without methionine)
-
[³⁵S]-Methionine
-
mRNA template (e.g., luciferase mRNA)
-
This compound (AZD2563) dissolved in a suitable solvent
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the S30 extract, amino acid mixture, and mRNA template according to the manufacturer's instructions.
-
Add varying concentrations of this compound or the vehicle control (solvent only).
-
Initiate the reaction by adding [³⁵S]-Methionine.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Precipitation and Filtration:
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Incubate on ice for at least 30 minutes.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold TCA and then with ethanol.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated [³⁵S]-Methionine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%).
-
Protocol 3: Ribosome Binding Assay (Filter Binding)
This protocol describes a method to determine the binding of radiolabeled this compound (or competition with a radiolabeled ligand) to bacterial ribosomes.
Materials:
-
Purified 70S ribosomes from a relevant bacterial species (e.g., E. coli or S. aureus)
-
Radiolabeled this compound ([³H]-Posizolid or [¹⁴C]-Posizolid) or a competing radiolabeled oxazolidinone
-
Binding buffer (e.g., Tris-HCl buffer with Mg²⁺, NH₄Cl, and β-mercaptoethanol)
-
Unlabeled this compound for competition experiments
-
Nitrocellulose filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified 70S ribosomes and the binding buffer.
-
Add the radiolabeled this compound at a fixed concentration. For competition experiments, add varying concentrations of unlabeled this compound.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
-
Filtration:
-
Rapidly filter the reaction mixture through a nitrocellulose filter under vacuum. The ribosomes and any bound ligand will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filter quickly with cold binding buffer to remove any non-specifically bound radiolabel.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For direct binding, calculate the amount of bound radiolabeled this compound.
-
For competition experiments, plot the percentage of radiolabeled ligand displaced against the concentration of unlabeled this compound to determine the binding affinity (e.g., Kᵢ or IC₅₀).
-
Safety and Handling
This compound is intended for laboratory research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Disclaimer
The information and protocols provided in these application notes are for guidance and research purposes only. The development of this compound was discontinued, and it is not approved for clinical use. Researchers should independently validate these protocols for their specific experimental conditions.
References
- 1. In vitro evaluation of AZD2563, a new oxazolidinone, tested against unusual gram-positive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of a novel oxazolidinone, AZD2563, against randomly selected and multiresistant Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of the new oxazolidinone AZD2563 against Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Application of Posizolid in Microbiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posizolid (AZD2563) is a synthetic antibiotic belonging to the oxazolidinone class, a critical group of antimicrobial agents reserved for treating infections caused by multi-drug resistant Gram-positive bacteria. Like other oxazolidinones, this compound exerts its antimicrobial effect by inhibiting the initiation of bacterial protein synthesis.[1] This unique mechanism of action, targeting an early stage of translation, allows it to be effective against bacteria that have developed resistance to other classes of protein synthesis inhibitors.[1] this compound binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the functional 70S initiation complex.[1]
These application notes provide a comprehensive overview of the in vitro evaluation of this compound, including its antimicrobial spectrum and detailed protocols for key microbiological assays.
Antimicrobial Spectrum and Potency
This compound demonstrates potent activity primarily against a broad range of Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus (both methicillin-susceptible and -resistant strains), coagulase-negative staphylococci, Enterococcus species (including vancomycin-resistant strains), and Streptococcus pneumoniae (including penicillin-resistant strains).[2][3] At a concentration of 2 mg/L, this compound has been shown to inhibit 98% of all Gram-positive bacteria tested. Its activity against Gram-negative bacteria is generally poor.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (AZD2563) against various Gram-positive bacteria
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 384 | 1 | 2 | 0.25 - 4 |
| Methicillin-Resistant S. aureus (MRSA) | 176 | 1 | 2 | 0.5 - 2 |
| Coagulase-Negative Staphylococci (CoNS) | 219 | 0.5 | 1 | 0.25 - 2 |
| Enterococcus faecalis | >500 | 1-2 | 1-2 | ≤2 |
| Enterococcus faecium | >500 | 1-2 | 1-2 | ≤2 |
| Streptococcus pneumoniae (all phenotypes) | 517 | 0.5 - 1 | 1 - 2 | 0.125 - 2 |
| Penicillin-Resistant S. pneumoniae | 115 | 1 | 2 | 0.25 - 2 |
Data compiled from multiple sources.
Mechanism of Action: Inhibition of Protein Synthesis
This compound's mechanism of action involves the targeted disruption of bacterial protein synthesis at the initiation phase. This process is crucial for bacterial viability, and its inhibition leads to a bacteriostatic or bactericidal effect, depending on the bacterial species and drug concentration.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., dimethyl sulfoxide)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or as required) in a suitable solvent. Further dilute in CAMHB to the desired starting concentration.
-
Preparation of Bacterial Inoculum: Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter wells.
-
Serial Dilution: Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate. Add 100 µL of the working this compound solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.
-
Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 200 µL and dilute the this compound concentration by half.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
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MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
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This compound
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CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile test tubes or flasks
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Shaking incubator (37°C)
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Sterile saline or PBS for dilutions
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Agar plates
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Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Assay Setup: Prepare test tubes or flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation and Sampling: Incubate all tubes at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, or until colonies are visible. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.
Expected Results for this compound: this compound is generally considered bacteriostatic against staphylococci and enterococci, meaning it inhibits their growth but does not rapidly kill them. Against Streptococcus pneumoniae, it may exhibit variable bactericidal activity. At 4x MIC, this compound has been shown to be bactericidal against some strains of S. pneumoniae after 24 hours of incubation.
Post-Antibiotic Effect (PAE) Assay
The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.
Materials:
-
This compound
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile test tubes
-
Centrifuge (optional)
-
Incubator (37°C)
-
Sterile saline or PBS
-
Agar plates
Procedure:
-
Exposure: Prepare two tubes with a logarithmic phase bacterial culture (approximately 10⁶ CFU/mL). Add this compound at a specific concentration (e.g., 4x MIC) to one tube (test culture) and no antibiotic to the other (control culture). Incubate both tubes for a defined period (e.g., 1-2 hours) at 37°C.
-
Antibiotic Removal: Remove the this compound by either a 1:1000 dilution in pre-warmed, antibiotic-free CAMHB or by centrifugation, removal of the supernatant, and resuspension of the pellet in fresh medium. The control culture should be treated identically.
-
Regrowth Monitoring: Incubate both the test and control cultures at 37°C. At regular intervals (e.g., every 1-2 hours), take samples for viable cell counts by plating serial dilutions on agar plates.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
C is the time required for the count in the control culture to increase by 1 log₁₀ after the same procedure.
-
Expected Results for this compound: While specific PAE data for this compound is limited, other oxazolidinones like linezolid have been shown to have a moderate in vitro PAE against Gram-positive bacteria such as S. aureus, S. epidermidis, and E. faecalis. The duration of the PAE is typically concentration-dependent, with higher concentrations resulting in a longer PAE.
Resistance Mechanisms
Resistance to oxazolidinones, including this compound, is relatively rare but can occur through specific mechanisms. Understanding these is crucial for monitoring and stewardship.
The primary mechanism of resistance to oxazolidinones involves mutations in the V domain of the 23S rRNA gene, which is the binding site for these drugs. The most common mutation is G2576T. Mutations in the genes encoding ribosomal proteins L3 and L4 have also been associated with resistance. Additionally, the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an enzyme that methylates the 23S rRNA, can confer resistance to oxazolidinones and other antibiotic classes.
Conclusion
This compound is a potent oxazolidinone with a focused spectrum of activity against clinically important Gram-positive pathogens, including multi-drug resistant strains. The experimental protocols provided herein offer a standardized approach to evaluate its in vitro efficacy. A thorough understanding of its mechanism of action, antimicrobial spectrum, and potential for resistance is essential for its appropriate application in research and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. AZD2563, a novel oxazolidinone: definition of antibacterial spectrum, assessment of bactericidal potential and the impact of miscellaneous factors on activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of AZD2563, a novel oxazolidinone, against European Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Posizolid Insolubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the proper solubilization of investigational compounds is critical for accurate and reproducible experimental results. Posizolid, an oxazolidinone antibiotic, exhibits poor solubility in aqueous solutions, a common challenge that can impede in vitro and in vivo studies. This guide provides practical troubleshooting strategies and answers to frequently asked questions to help you overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is characterized as a poorly water-soluble compound. While experimental data in various aqueous buffers is not extensively published, its predicted water solubility is approximately 0.71 mg/mL.[1] For comparison, the related oxazolidinone antibiotic, Linezolid, has an aqueous solubility of about 3 mg/mL and approximately 0.1 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[1][2]
Q2: In which organic solvents is this compound soluble?
A2: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[3] Like other oxazolidinones, it is also expected to be soluble in other organic solvents such as dimethylformamide (DMF) and ethanol.[2]
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A3: This is a common phenomenon known as "antisolvent precipitation." this compound is highly soluble in a strong organic solvent like DMSO, but when this stock solution is introduced into an aqueous buffer (the "antisolvent"), the overall solvent strength is reduced. If the final concentration of this compound in the aqueous solution exceeds its solubility limit in that mixed solvent system, it will precipitate out of the solution. It is also crucial to add the DMSO stock solution to the aqueous buffer slowly while mixing, rather than the other way around, to minimize localized high concentrations that can lead to precipitation.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: To avoid solvent-induced toxicity and other artifacts in cell-based experiments, the final concentration of DMSO should generally be kept as low as possible, typically below 1%, and ideally under 0.5%. You should always run a vehicle control (media with the same final concentration of DMSO) to assess the impact of the solvent on your experimental system.
Q5: Can adjusting the pH of my aqueous buffer improve this compound solubility?
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in my aqueous buffer.
Root Cause Analysis:
-
Low intrinsic aqueous solubility: this compound has inherently poor solubility in water-based systems.
-
Incorrect solvent choice: Direct dissolution in aqueous buffers is often not feasible for highly hydrophobic compounds.
-
Insufficient mixing or sonication: The dissolution process may be slow and require mechanical assistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: My this compound solution is cloudy or shows visible particulates.
Root Cause Analysis:
-
Precipitation: The concentration of this compound is above its solubility limit in the final solution.
-
Incomplete initial dissolution: The compound was not fully dissolved in the stock solution before dilution.
-
Temperature effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C.
Recommended Actions:
-
Verify Stock Solution: Before diluting, ensure your DMSO stock solution is clear and fully dissolved. If necessary, gently warm the stock solution (e.g., in a 37°C water bath) and vortex thoroughly.
-
Filter Sterilization: After preparing the final aqueous solution, filter it through a 0.22 µm syringe filter compatible with your solvent system (e.g., PTFE for solutions containing DMSO) to remove any undissolved particles or precipitates. This is particularly important before use in cell culture or administration to animals.
-
Use of Surfactants: For certain applications, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Poloxamer 188, can help to maintain the compound in a dispersed state and prevent precipitation.
-
Consider Formulation Approaches: If simple co-solvent systems are insufficient, more advanced formulation strategies such as the use of cyclodextrins or creating solid dispersions may be necessary to improve aqueous solubility.
Data Presentation
The solubility of oxazolidinones can be influenced by the choice of solvent. Below is a summary of available solubility data for this compound and the related compound, Linezolid.
Table 1: Solubility of this compound and Linezolid in Various Solvents
| Compound | Solvent | Solubility | Source |
| This compound | Water | ~0.71 mg/mL (Predicted) | |
| This compound | DMSO | Soluble (quantitative data not specified) | |
| Linezolid | Water | ~3 mg/mL | |
| Linezolid | PBS (pH 7.2) | ~0.1 mg/mL | |
| Linezolid | DMSO | ~20 mg/mL | |
| Linezolid | Dimethylformamide (DMF) | ~30 mg/mL | |
| Linezolid | Ethanol | ~1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication or gentle warming (37°C) may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light and moisture.
Caption: Workflow for preparing a this compound DMSO stock solution.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays (e.g., MIC Testing)
Objective: To prepare serial dilutions of this compound in an aqueous culture medium while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or culture medium (e.g., Mueller-Hinton Broth)
-
Sterile multi-well plates or tubes
Procedure:
-
Perform a pre-dilution of the high-concentration DMSO stock solution if necessary. For example, dilute a 50 mM stock to 1 mM in 100% DMSO.
-
Label the wells of a multi-well plate for serial dilution.
-
Add the appropriate volume of culture medium to each well.
-
To the first well (highest concentration), add a small volume of the this compound DMSO stock solution to the culture medium. Crucially, add the DMSO stock to the medium, not the other way around. The final DMSO concentration should not exceed assay limits (e.g., <1%).
-
Mix the contents of the first well thoroughly by pipetting up and down.
-
Perform a serial dilution across the plate according to your experimental design.
-
Visually inspect the plate for any signs of precipitation before adding cells or bacteria.
Caption: Workflow for preparing aqueous working solutions of this compound.
References
Optimizing Posizolid Dosage for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of Posizolid (also known as AZD2563) in in vitro experiments. This compound is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[1][2] While effective against a range of Gram-positive bacteria, its use in vitro requires careful consideration of factors such as solubility, stability, and potential off-target effects.[3][4][5]
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an oxazolidinone antibiotic that selectively inhibits bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a critical step in bacterial translation.
2. What are the primary off-target effects of this compound in vitro?
A primary concern with oxazolidinone antibiotics, including this compound, is the inhibition of mammalian mitochondrial protein synthesis. This is due to the similarity between bacterial and mitochondrial ribosomes. This inhibition can lead to time- and concentration-dependent cytotoxic effects in mammalian cell lines.
3. How should I prepare a stock solution of this compound?
This compound has poor water solubility. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO, which can then be serially diluted in the appropriate aqueous assay buffer to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically below 1%) to avoid solvent-induced toxicity.
4. What are the known mechanisms of resistance to this compound?
Resistance to oxazolidinones like this compound primarily arises from mutations in the 23S rRNA gene, which alters the drug's binding site on the ribosome. Mutations in ribosomal proteins L3 and L4 have also been associated with resistance. Additionally, the acquisition of resistance genes, such as cfr, optrA, and poxtA, which are often carried on mobile genetic elements, can confer resistance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Assay Media | Poor aqueous solubility of this compound. The final concentration of DMSO is too low. | Ensure the stock solution in DMSO is fully dissolved by vortexing before dilution. Prepare intermediate dilutions in DMSO before adding to the aqueous buffer. If precipitation persists, consider using co-solvents or solubilizing excipients, but validate their compatibility with your assay. |
| Loss of Antibacterial Activity | Degradation of the compound in the stock solution or assay media. | Store DMSO stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific cell culture medium, as components can affect drug stability. |
| High Variability in MIC Results | Inconsistent inoculum preparation. Variability in media composition. | Strictly adhere to standardized protocols for preparing the bacterial inoculum, such as adjusting to a 0.5 McFarland standard. Use the same batch of Mueller-Hinton Broth (MHB) or other media for all related experiments to minimize variability. |
| Unexpected Cytotoxicity in Mammalian Cells | Inhibition of mitochondrial protein synthesis. High concentration of DMSO. | Determine the IC50 value for your specific cell line to establish a therapeutic window. Consider reducing the concentration of this compound or the exposure time. Ensure the final DMSO concentration is non-toxic to your cells (typically <1%). |
| No Antibacterial Effect Observed | Use of an inappropriate bacterial strain. Resistance development. | Confirm that the bacterial species you are using is susceptible to oxazolidinones. If using a previously exposed culture, consider the possibility of acquired resistance and test a fresh, susceptible strain. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Drug-susceptible Streptococcus pneumoniae | 0.5 | 1 | |
| Highly resistant Streptococcus pneumoniae | 1 | 2 | |
| Enterococcus spp. | - | ≤2 | |
| Staphylococcus aureus | 2 | 4 | |
| Coagulase-negative Staphylococcus spp. | 1 | 2 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution in DMSO
-
Control antibiotics (e.g., Linezolid)
Procedure:
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
Inoculum Preparation: From a fresh agar plate, suspend 3-5 bacterial colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO). Incubate for 24-72 hours.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
References
- 1. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Posizolid In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor in vivo efficacy with Posizolid (AZD2563).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an oxazolidinone antibiotic. It selectively inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. This action prevents the formation of a functional 70S initiation complex, a critical step in bacterial translation.[1][2][3]
Q2: Has poor in vivo efficacy of this compound been previously reported?
A2: Yes, studies have indicated that this compound (AZD2563) may exhibit modest or inferior in vivo activity compared to other oxazolidinones like linezolid, particularly against non-replicating bacteria.[4] Its development was discontinued by AstraZeneca after Phase I clinical trials, presumably due to unfavorable results, though the specific reasons were not publicly disclosed.[1]
Q3: What are the known pharmacokinetic parameters of this compound in animal models?
A3: In mice, a 5 mg/kg oral dose of a this compound prodrug (AZD5847 DSP) resulted in rapid conversion to this compound. The parent compound showed a low clearance (4.7 ml/min/kg), a low volume of distribution (0.5 liter/kg), and a half-life of 1.3 hours.
Q4: How does the in vitro activity of this compound compare to its in vivo performance?
A4: this compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, with MIC values often comparable to or even lower than linezolid for some strains. However, this potent in vitro activity has not consistently translated into superior in vivo efficacy in some studies.
Troubleshooting Guide
Issue 1: Observed in vivo efficacy is lower than expected based on MIC values.
Possible Cause 1: Suboptimal Formulation and Poor Bioavailability
Oxazolidinones as a class can have poor water solubility, which can significantly limit oral absorption and bioavailability. If this compound is not adequately solubilized in the vehicle, the administered dose may not be fully available for absorption, leading to lower than expected plasma concentrations.
Troubleshooting Steps:
-
Re-evaluate the formulation vehicle.
-
For oral administration, consider using a suspension in a vehicle like 0.5% Methocel. For parenteral routes, solubilizing agents such as 20% aqueous hydroxypropyl-β-cyclodextrin may be necessary to achieve a clear solution.
-
-
Characterize the formulation.
-
Ensure the drug is fully dissolved or forms a stable, uniform suspension. Visually inspect for any precipitation.
-
-
Consider alternative administration routes.
-
If oral bioavailability is a concern, intravenous or subcutaneous administration may provide more consistent exposure.
-
Possible Cause 2: Unfavorable Pharmacokinetics
Even with adequate formulation, this compound's intrinsic pharmacokinetic properties (absorption, distribution, metabolism, and excretion) may limit its efficacy. The reported half-life in mice is relatively short (1.3 hours), which may require more frequent dosing to maintain therapeutic concentrations.
Troubleshooting Steps:
-
Conduct a pilot pharmacokinetic study.
-
Measure plasma concentrations of this compound at several time points after administration in your animal model. This will help determine key parameters like Cmax, Tmax, and AUC.
-
-
Correlate pharmacokinetics with pharmacodynamics (PK/PD).
-
For oxazolidinones, the ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC24/MIC) is a key predictor of efficacy. Compare your experimental fAUC24/MIC to established targets for this class of antibiotics. For linezolid, a fAUC24/MIC of approximately 50-100 has been associated with efficacy.
-
Issue 2: High variability in efficacy between individual animals.
Possible Cause: Inconsistent Dosing or Formulation Instability
If the drug is not uniformly suspended in the vehicle, individual animals may receive different effective doses.
Troubleshooting Steps:
-
Ensure homogenous suspension.
-
Vortex the drug suspension thoroughly before each administration.
-
-
Verify the accuracy of the dosing volume.
-
Use calibrated equipment for administration.
-
Issue 3: Efficacy is observed initially but is not sustained.
Possible Cause: Rapid Metabolism or Clearance
The short half-life of this compound may lead to a rapid decline in plasma concentrations below the MIC, allowing for bacterial regrowth.
Troubleshooting Steps:
-
Increase dosing frequency.
-
Based on your pharmacokinetic data, adjust the dosing regimen to maintain plasma concentrations above the MIC for a longer duration. For example, switch from once-daily to twice-daily or more frequent dosing.
-
Data Presentation
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of this compound and Linezolid
| Organism | This compound (AZD2563) | Linezolid |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.5 - 1 | 0.5 - 1.0 |
| Streptococcus pneumoniae (penicillin-resistant) | 1 - 2 | 0.5 - 1.0 |
| Staphylococcus aureus (methicillin-susceptible) | 0.5 - 1 | 1.0 - 4.0 |
| Staphylococcus aureus (methicillin-resistant) | 0.5 - 2 | 1.0 - 4.0 |
| Enterococcus faecium | ≤ 2 | ≤ 2 |
Note: Data compiled from multiple sources. Values represent the general range of reported MICs.
Table 2: Comparative Pharmacokinetic Parameters in Mice
| Parameter | This compound (AZD2563) | Linezolid |
| Dose | 5 mg/kg (oral prodrug) | 20 mg/kg (subcutaneous) |
| Clearance | 4.7 mL/min/kg | Not explicitly stated in similar units |
| Volume of Distribution | 0.5 L/kg | ~ Total Body Water |
| Half-life (t1/2) | 1.3 hours | ~1.0 hour |
| Oral Bioavailability | Not explicitly stated | >70% |
Note: Data compiled from multiple sources. Direct comparison is challenging due to different experimental conditions.
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for Efficacy Assessment
This protocol is a generalized procedure based on standard methods for evaluating the in vivo efficacy of oxazolidinones.
1. Bacterial Strain Preparation:
-
Culture the selected bacterial strain (e.g., Staphylococcus aureus) overnight on an appropriate agar plate.
-
Inoculate a single colony into a broth medium (e.g., Tryptic Soy Broth) and incubate until it reaches the logarithmic growth phase.
-
Wash the bacterial cells by centrifugation and resuspend in sterile saline to the desired concentration (e.g., ~10⁷ CFU/mL).
2. Animal Infection:
-
Use immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide).
-
Inject a 0.1 mL aliquot of the bacterial suspension into the thigh muscle of each mouse.
3. Drug Formulation and Administration:
-
Prepare the this compound formulation as described in the troubleshooting section (e.g., suspension in 0.5% Methocel for oral gavage).
-
Two hours post-infection, begin treatment with this compound at various dose levels. Administer the drug at predetermined intervals based on its known or hypothesized pharmacokinetics.
4. Efficacy Endpoint:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the thigh muscle and homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per thigh.
-
Efficacy is determined by the reduction in bacterial load (log10 CFU) compared to an untreated control group.
Protocol 2: Pharmacokinetic Study in Mice
1. Drug Administration:
-
Administer a single dose of this compound to a cohort of mice via the intended route (e.g., oral gavage or intravenous injection).
2. Blood Sampling:
-
At predefined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) post-dose, collect blood samples from a small group of mice at each time point (serial sampling from the same animal if possible, or terminal sampling from different groups).
-
Process the blood to obtain plasma and store at -80°C until analysis.
3. Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
4. Data Analysis:
-
Use pharmacokinetic modeling software to calculate key parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Logic diagram for improving this compound formulation.
References
Understanding the Discontinuation of Posizolid (AZD2563) Clinical Trials: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers encountering questions about the clinical trial discontinuation of Posizolid (AZD2563), an investigational oxazolidinone antibiotic. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and provide clarity on the available data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AZD2563) and what was its intended use?
This compound (also known as AZD2563) is a synthetic antibiotic belonging to the oxazolidinone class.[1][2][3][4][5] It was under development by AstraZeneca for the treatment of infections caused by Gram-positive bacteria, including multidrug-resistant strains.
Q2: What is the mechanism of action of this compound?
This compound, like other oxazolidinones, inhibits bacterial protein synthesis. It selectively binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding prevents the formation of a functional 70S initiation complex, a crucial step in the bacterial translation process, thereby halting protein production.
Q3: Why were the clinical trials for this compound discontinued?
AstraZeneca discontinued the development of this compound in July 2002, following the completion of Phase I trials in December 2001. While no official results were publicly reported, the discontinuation is presumed to be due to unfavorable outcomes in these early-stage clinical trials.
Q4: Is there any publicly available data from the this compound clinical trials?
No detailed clinical trial data, including specific patient outcomes or adverse events, has been publicly released by AstraZeneca. The decision to halt development was announced without the disclosure of the underlying data.
Q5: What was the last reported phase of clinical development for this compound?
This compound's development was terminated after the completion of Phase I clinical trials. A subsequent Phase IIa exploratory bactericidal activity trial for a related compound, AZD5847, was conducted for tuberculosis, but this was a separate development path.
Troubleshooting and Experimental Guidance
This section provides insights into common questions that may arise during research related to this compound or similar oxazolidinone antibiotics.
Issue: Difficulty in interpreting the discontinuation of this compound development without concrete data.
Troubleshooting Guide:
-
Review the Drug Development Context: In the pharmaceutical industry, it is common for drug candidates to be discontinued during early-phase trials for various reasons, including but not limited to:
-
Unfavorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
-
Unexpected toxicity or adverse events in healthy volunteers.
-
Lack of a clear efficacy signal.
-
Strategic business decisions by the developing company.
-
-
Analyze Preclinical Data: While clinical data is unavailable, researchers can analyze the published in vitro and preclinical data to understand the compound's profile. For this compound, in vitro studies showed good activity against a range of Gram-positive bacteria.
-
Compare with other Oxazolidinones: To understand potential class-related issues, compare the known profile of this compound with other oxazolidinones like Linezolid. This can provide insights into potential challenges, such as myelosuppression, that are known risks for this class of antibiotics.
Quantitative Data Summary
The following tables summarize the available in vitro susceptibility data for this compound (AZD2563) against various Gram-positive bacteria. This data is derived from preclinical studies and provides a baseline for its antibacterial spectrum.
Table 1: In Vitro Activity of this compound (AZD2563) against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC Range (mg/L) | Modal MIC (mg/L) |
| Staphylococci | - | 0.25 - 2 | 1 |
| Pneumococci | - | 0.25 - 2 | 1 |
| Enterococci | - | 0.25 - 2 | 1 - 2 |
Source: Adapted from in vitro studies.
Table 2: Comparative In Vitro Activity of this compound (AZD2563) and Linezolid
| Organism Group | This compound MIC (mg/L) | Linezolid MIC (mg/L) |
| Staphylococci | 1 | 1-2 |
| Enterococci | 1-2 | 2-4 |
| Streptococci | 0.5-1 | 1-2 |
Note: This table presents a generalized comparison based on available literature. Actual MIC values can vary between studies and specific isolates.
Experimental Protocols
While the specific protocols from the discontinued clinical trials are not public, this section outlines standard methodologies for key preclinical experiments relevant to the evaluation of a new antibiotic like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an agar plate.
-
Transfer the colonies to a tube containing a suitable broth medium.
-
Incubate the broth culture at the appropriate temperature until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Dispense the diluted bacterial inoculum into microtiter plate wells already containing the antimicrobial dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the logical process behind its clinical trial discontinuation.
Caption: Mechanism of action of this compound (AZD2563) on the bacterial ribosome.
Caption: Logical workflow for the discontinuation of a clinical trial.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. This compound | C21H21F2N3O7 | CID 213049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Discontinuation of Posizolid (AZD2563)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides researchers with information and guidance regarding the development of the oxazolidinone antibiotic, Posizolid (AZD2563). Development of this compound was discontinued by AstraZeneca in July 2002 after the completion of Phase I clinical trials[1][2][3]. While the precise reasons for this decision were not publicly disclosed, this guide explores the likely contributing factors based on available preclinical data and the known challenges of the oxazolidinone class of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What was the intended therapeutic use of this compound?
A1: this compound was developed for the treatment of infections caused by Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. It also showed activity against Mycobacterium tuberculosis.
Q2: What is the mechanism of action of this compound?
A2: this compound, like other oxazolidinones, inhibits bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a crucial step in bacterial protein translation.
Q3: What are the most likely reasons for the discontinuation of this compound's development?
A3: While definitive reasons were not released, the discontinuation was likely due to a combination of factors that are common challenges for the oxazolidinone class:
-
Mitochondrial Toxicity: A significant concern with oxazolidinones is their potential for mitochondrial toxicity. This is due to the similarity between bacterial ribosomes and mitochondrial ribosomes. Inhibition of mitochondrial protein synthesis can lead to serious side effects such as myelosuppression (anemia and thrombocytopenia) and peripheral neuropathy.
-
Suboptimal Pharmacokinetics: Preclinical studies in mice indicated a short half-life for this compound. Unfavorable pharmacokinetic properties can make it difficult to maintain therapeutic drug concentrations in patients.
-
Modest Efficacy in Specific Models: In a murine model of tuberculosis, this compound (AZD5847) was found to be less effective than other oxazolidinones, such as linezolid and sutezolid. This may have raised concerns about its potential clinical efficacy for this indication.
-
Clinical Trial Findings: The halt occurred after Phase I trials, which are designed to assess safety, tolerability, and pharmacokinetics in healthy volunteers. It is highly probable that these trials revealed adverse events or pharmacokinetic profiles that were not favorable for further development.
Troubleshooting Guides for Oxazolidinone Research
For scientists working on similar oxazolidinone compounds, here are some troubleshooting guides for common experimental challenges.
Issue 1: High In Vitro Potency, but In Vivo Toxicity
-
Possible Cause: Off-target effects, particularly inhibition of mitochondrial protein synthesis.
-
Troubleshooting Steps:
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Assess Mitochondrial Toxicity: Conduct in vitro assays to measure the compound's effect on mitochondrial protein synthesis. A common method is to measure the incorporation of a radiolabeled amino acid (e.g., ³⁵S-methionine) into mitochondrial proteins in a relevant cell line (e.g., human erythroleukemia K562 cells).
-
Evaluate Cell Proliferation: Determine the impact of the compound on the proliferation of mammalian cell lines. A significant reduction in cell growth could indicate mitochondrial dysfunction.
-
Use Rho-Zero Cells: To confirm that the observed cytotoxicity is mediated through mitochondria, test the compound on rho-zero cells, which lack mitochondrial DNA. If the compound does not affect the growth of rho-zero cells, it strongly suggests that the toxicity is mitochondrially-mediated.
-
Issue 2: Inconsistent or Poor In Vivo Efficacy
-
Possible Cause: Unfavorable pharmacokinetic properties (e.g., poor absorption, rapid metabolism, short half-life).
-
Troubleshooting Steps:
-
Detailed Pharmacokinetic Profiling: Conduct thorough pharmacokinetic studies in an appropriate animal model. Measure key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Assess Protein Binding: High plasma protein binding can reduce the amount of free drug available to exert its antibacterial effect. Determine the extent of plasma protein binding for your compound.
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Investigate Metabolic Stability: Use in vitro methods, such as incubation with liver microsomes, to assess the metabolic stability of the compound. Rapid metabolism can lead to low in vivo exposure.
-
Data Presentation
Table 1: In Vitro Activity of this compound (AZD2563) Against Gram-Positive Bacteria
| Organism (Number of Isolates) | Comparator | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Staphylococcus aureus (384) | This compound | 1 | 2 | |
| Linezolid | 2 | 2 | ||
| Coagulase-negative staphylococci (219) | This compound | 0.5 | 1 | |
| Linezolid | 1 | 2 | ||
| Enterococcus spp. (>500) | This compound | - | ≤2 | |
| Linezolid | - | - | ||
| European Gram-positive cocci (1543) | This compound | - | ≤2 (94.4% of isolates) | |
| Linezolid | - | - |
Note: MIC₅₀ and MIC₉₀ are the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
Key Experiment: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial isolates for testing
-
Stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., linezolid)
-
Negative control (broth only)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare Drug Dilutions: Serially dilute the stock solution of the test compound in MHB in the wells of a 96-well plate to achieve a range of concentrations. Also, prepare dilutions of the positive control antibiotic.
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial suspension in MHB to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate Plates: Add the standardized bacterial inoculum to each well containing the drug dilutions, as well as to a growth control well (containing no drug). Include a sterility control well with uninoculated MHB.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.
Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Proposed mechanism of oxazolidinone-induced mitochondrial toxicity.
References
Posizolid resistance mechanisms in bacteria
Welcome to the Technical Support Center for Posizolid Resistance Research.
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the study of .
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary mechanisms of resistance to this compound and other oxazolidinones?
A1: Resistance to oxazolidinones, such as this compound and Linezolid, primarily arises from three main mechanisms:
-
Target Site Modification: This is the most common mechanism and involves alterations in the drug's binding site on the 50S ribosomal subunit. These modifications prevent the drug from effectively inhibiting protein synthesis.[1][2][3] This includes:
-
Mutations in the 23S rRNA: Single nucleotide polymorphisms (SNPs) in the V domain of the 23S rRNA gene are a major cause of resistance. The G2576U mutation is the most frequently reported in clinical isolates.[1][4]
-
Mutations in Ribosomal Proteins: Alterations in the L3 and L4 ribosomal proteins, which are near the oxazolidinone binding site, can also confer resistance.
-
-
Enzymatic Modification of the Target: The acquisition of mobile resistance genes can lead to enzymatic modification of the ribosomal target.
-
Cfr Methyltransferase: The cfr gene encodes an RNA methyltransferase that modifies an adenosine residue (A2503) in the 23S rRNA. This methylation reduces the binding affinity of multiple classes of antibiotics, including oxazolidinones.
-
-
Active Efflux of the Drug: Some bacteria possess efflux pumps that can actively transport oxazolidinones out of the cell, reducing the intracellular drug concentration to sub-therapeutic levels.
Q2: What are the key transferable resistance genes associated with this compound resistance?
A2: Several transferable resistance genes have been identified that confer resistance to oxazolidinones:
-
cfr (chloramphenicol-florfenicol resistance): This was the first described transferable mechanism of oxazolidinone resistance. It encodes a methyltransferase that modifies the 23S rRNA at position A2503. The cfr gene is often located on plasmids, facilitating its spread.
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optrA (oxazolidinone and phenicol resistance gene A): This gene encodes an ATP-binding cassette (ABC)-F protein that confers resistance to both oxazolidinones and phenicols. It is considered the dominant mechanism of linezolid resistance in Enterococcus faecalis. The optrA gene can be located on plasmids or integrated into the chromosome.
-
poxtA (phenicol-oxazolidinone-tetracycline resistance): This gene also encodes an ABC-F protein and confers resistance to phenicols, oxazolidinones, and tetracyclines. It has been identified in various bacterial species, including Staphylococcus aureus and Enterococcus species.
Experimental Issues
Q3: We are seeing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound. What could be the cause?
A3: Inconsistent MIC values can stem from several factors in the experimental protocol. Here are some common areas to troubleshoot:
-
Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC assays. Ensure that the turbidity of the bacterial suspension is standardized accurately to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) and that the final inoculum density in the wells is correct (typically 5 x 10^5 CFU/mL).
-
Media and Incubation Conditions: The type of broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB), incubation time (16-20 hours), and temperature (35 ± 2°C) must be consistent. Variations in these parameters can affect bacterial growth and, consequently, the MIC value.
-
Reading the MIC: The interpretation of the MIC endpoint can be subjective. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. For some bacteriostatic antibiotics like oxazolidinones, pinpoint growth at the bottom of the well may be disregarded. Using a standardized reading method is crucial.
-
Contamination: Contamination of the bacterial culture or the assay plates will lead to erroneous results. Always use aseptic techniques.
Q4: Our PCR for detecting the cfr gene is yielding no product, but we suspect the strain is resistant due to this mechanism. What should we do?
A4: If you suspect a cfr-mediated resistance but your PCR is negative, consider the following troubleshooting steps:
-
Primer Design and Validation: Ensure your PCR primers are specific to the cfr gene and its known variants. The cfr gene has several variants (e.g., cfr(B), cfr(D)), and your primers may not detect all of them. Validate your primers using a positive control (a strain known to carry the cfr gene).
-
PCR Conditions: Optimize the PCR annealing temperature and extension time. A gradient PCR can help determine the optimal annealing temperature for your primers.
-
DNA Quality: The quality of the extracted DNA is crucial. Poor quality DNA can inhibit the PCR reaction. Ensure your DNA extraction method yields pure, high-quality DNA.
-
Alternative Detection Methods: If PCR continues to fail, consider using whole-genome sequencing (WGS) to screen for the cfr gene and other resistance determinants. WGS provides a comprehensive view of the bacterial genome.
Q5: How can we determine if efflux is the primary mechanism of resistance in our bacterial isolates?
A5: To investigate the role of efflux pumps in this compound resistance, you can perform the following experiments:
-
MIC Testing with an Efflux Pump Inhibitor (EPI): Determine the MIC of this compound in the presence and absence of a known broad-spectrum EPI, such as reserpine or phenylalanine-arginyl β-naphthylamide (PAβN). A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI suggests that an efflux pump is contributing to resistance.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes in your resistant isolates compared to susceptible control strains. Upregulation of these genes in the resistant isolates would indicate their involvement.
-
Accumulation Assays: These assays directly measure the intracellular concentration of a fluorescent substrate (that is also an efflux pump substrate) over time. A lower accumulation in resistant strains compared to susceptible strains, which is reversed by an EPI, indicates active efflux.
Troubleshooting Guides
Guide 1: Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in any wells (including the positive control) | Inoculum viability issue; Inactive growth medium; Incubation error. | Check the viability of your bacterial stock. Prepare fresh growth medium. Verify incubator temperature and atmosphere. |
| Growth in all wells (including the highest antibiotic concentration) | Highly resistant strain; Inactive antibiotic; Incorrect antibiotic concentration. | Verify the identity and resistance profile of your strain. Use a fresh stock of this compound and verify its concentration. Sequence the 23S rRNA genes and screen for resistance genes like cfr and optrA. |
| Inconsistent MIC values between replicates | Inaccurate pipetting; Inconsistent inoculum density; Subjective reading of endpoints. | Calibrate your pipettes. Ensure thorough mixing of the inoculum before dispensing. Establish clear, objective criteria for reading the MIC. |
| "Skipped" wells (no growth at a lower concentration but growth at a higher one) | Contamination; Pipetting error; Bacterial clumping. | Ensure aseptic technique. Be careful and consistent with pipetting. Ensure the bacterial suspension is homogenous before inoculation. |
Guide 2: Troubleshooting PCR for Resistance Gene Detection
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PCR product | Incorrect primers; Suboptimal annealing temperature; Poor DNA quality; Missing PCR component. | Verify primer sequences against known variants of the target gene. Run a temperature gradient PCR. Re-extract DNA and check its purity. Double-check all PCR reagents and concentrations. |
| Non-specific bands | Annealing temperature is too low; Primer-dimers; Contaminated DNA. | Increase the annealing temperature. Redesign primers if necessary. Use a negative control (no template DNA) to check for contamination. |
| Faint bands | Insufficient DNA template; Low PCR cycle number; Inefficient primers. | Increase the amount of template DNA. Increase the number of PCR cycles. Optimize primer concentrations. |
Data Presentation
Table 1: this compound MIC Values Associated with Different Resistance Mechanisms
| Resistance Mechanism | Bacterial Species | Typical this compound/Linezolid MIC Range (µg/mL) | Reference(s) |
| Wild-Type (Susceptible) | Staphylococcus aureus, Enterococcus spp. | 0.5 - 4 | |
| 23S rRNA Mutation (e.g., G2576U) | Staphylococcus aureus, Enterococcus spp. | 8 - 64 | |
| cfr Gene | Staphylococcus aureus, Staphylococcus epidermidis | 8 - 32 (can be >256 with other mutations) | |
| optrA Gene | Enterococcus faecalis, Enterococcus faecium | 4 - 16 | |
| poxtA Gene | Enterococcus spp., Staphylococcus spp. | 4 - 16 | |
| Ribosomal Protein L3/L4 Mutations | Staphylococcus aureus | 2 - 32 |
Note: MIC values can vary depending on the specific mutation, the number of mutated rRNA operons, and the presence of other resistance mechanisms.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10^6 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control, well 12), bringing the final volume to 100 µL and the final bacterial concentration to 5 x 10^5 CFU/mL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Protocol 2: PCR for Detection of the cfr Gene
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
Primer Design: Use validated primers for the cfr gene. Example primers:
-
cfr-F: 5'-TGA AGT ATA AAG CAG GTT GGG AG-3'
-
cfr-R: 5'-ACC ATT TTA GCA TCC TTT GAT TGG-3'
-
-
PCR Reaction Mixture (50 µL):
-
5 µL of 10x PCR Buffer
-
1 µL of 10 mM dNTPs
-
1 µL of 10 µM cfr-F primer
-
1 µL of 10 µM cfr-R primer
-
0.5 µL of Taq DNA Polymerase (5 U/µL)
-
2 µL of template DNA (approx. 50 ng)
-
Nuclease-free water to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Analysis of PCR Product:
-
Analyze the PCR product by agarose gel electrophoresis (e.g., 1.5% agarose gel).
-
A band of the expected size indicates the presence of the cfr gene. Include positive and negative controls in your run.
-
Visualizations
Caption: Overview of this compound resistance mechanisms in a bacterial cell.
Caption: Troubleshooting workflow for inconsistent MIC assay results.
References
- 1. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Addressing off-target effects of Posizolid in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Posizolid in cell culture. The information is designed to help identify and address potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an oxazolidinone antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] It selectively binds to the 23S ribosomal RNA of the 50S subunit in bacteria, preventing the formation of a functional 70S initiation complex, which is crucial for bacterial translation.[1]
Q2: What are the known off-target effects of this compound in mammalian cells?
The most significant off-target effect of this compound and other oxazolidinones in mammalian cells is the inhibition of mitochondrial protein synthesis.[3][4] This is due to the similarity between bacterial ribosomes and mitochondrial ribosomes. This inhibition can lead to mitochondrial dysfunction, affecting cellular energy production and overall cell health.
Q3: My cells treated with this compound are showing reduced proliferation and viability. What could be the cause?
Reduced cell proliferation and viability are common consequences of the off-target effects of oxazolidinones on mitochondrial protein synthesis. Inhibition of mitochondrial protein synthesis can lead to a decrease in the production of essential proteins for the electron transport chain, impairing ATP production and leading to cellular stress. However, it is also important to rule out other common cell culture issues such as contamination or problems with the culture medium.
Q4: How can I confirm that the observed effects in my cell culture are due to this compound's off-target mitochondrial toxicity?
To specifically attribute observed effects to mitochondrial toxicity, you can perform several experiments:
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Compare with ρ0 cells: Use cell lines that lack mitochondrial DNA (ρ0 cells). If this compound inhibits the proliferation of the parental cell line but not the ρ0 cells, it strongly suggests the effect is mediated through mitochondrial protein synthesis inhibition.
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Assess mitochondrial function: Directly measure parameters of mitochondrial health, such as mitochondrial membrane potential, oxygen consumption rate, and ATP levels. A decrease in these parameters following this compound treatment would indicate mitochondrial dysfunction.
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Measure mitochondrial protein synthesis: Directly quantify the rate of mitochondrial protein synthesis in the presence and absence of this compound.
Q5: Are there ways to mitigate the off-target effects of this compound in my experiments?
Mitigating off-target effects primarily involves careful experimental design:
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Use the lowest effective concentration: Determine the minimum concentration of this compound required for your specific application to minimize off-target effects.
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Include proper controls: Always include untreated control groups and, if possible, a positive control for mitochondrial dysfunction.
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Limit exposure time: Use the shortest possible incubation time with this compound that is sufficient to achieve the desired on-target effect.
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Consider cell line sensitivity: Be aware that different cell lines may have varying sensitivities to mitochondrial toxins.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cell death | This compound-induced mitochondrial toxicity: Inhibition of mitochondrial protein synthesis can lead to apoptosis. | - Perform a dose-response experiment to determine the IC50 value for your cell line.- Reduce the concentration of this compound.- Shorten the treatment duration.- Assess markers of apoptosis (e.g., caspase activity, Annexin V staining). |
| Contamination: Bacterial or fungal contamination can cause rapid cell death. | - Visually inspect the culture for signs of contamination (turbidity, color change).- Perform a sterility test on your this compound stock solution. | |
| Reduced cell proliferation/slower growth rate | Inhibition of mitochondrial protein synthesis: Impaired mitochondrial function can lead to a decreased rate of cell division. | - Confirm mitochondrial dysfunction using the assays mentioned in the FAQs.- If the on-target effect allows, consider using a lower, non-growth-inhibitory concentration.- Ensure other culture conditions (e.g., CO2, temperature, media components) are optimal. |
| Sub-optimal culture conditions: Depletion of nutrients or accumulation of waste products can slow cell growth. | - Ensure regular media changes.- Check incubator settings. | |
| Inconsistent results between experiments | Variability in this compound stock: Degradation or precipitation of the compound. | - Prepare fresh stock solutions of this compound regularly.- Store stock solutions at the recommended temperature and protect from light. |
| Cell passage number: High passage numbers can lead to changes in cell behavior and sensitivity. | - Use cells within a consistent and low passage number range for all experiments. | |
| Inconsistent cell density at the start of the experiment. | - Ensure consistent cell seeding density across all experiments. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various oxazolidinones on mammalian mitochondrial protein synthesis. This data can help researchers select appropriate concentration ranges for their experiments and be aware of the potential for mitochondrial toxicity.
| Compound | IC50 for Mitochondrial Protein Synthesis (µM) | Reference |
| PNU-97456 | >10 | |
| Linezolid | >10 | |
| PNU-100480 | >10 | |
| PNU-140693 | 0.95 |
Key Experimental Protocols
In Vitro Mitochondrial Protein Synthesis Assay
Objective: To directly measure the effect of this compound on the synthesis of proteins within the mitochondria of cultured cells.
Methodology: This protocol is adapted from established methods for analyzing mitochondrial translation.
-
Cell Culture: Plate cells of interest in a suitable culture dish and grow to 70-80% confluency.
-
Pre-incubation: Wash the cells with methionine/cysteine-free medium. Pre-incubate the cells in this medium containing a cytosolic protein synthesis inhibitor (e.g., emetine or anisomycin) for 30-60 minutes to block cytoplasmic translation.
-
Treatment: Add different concentrations of this compound or vehicle control to the cells and incubate for the desired treatment time.
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Radiolabeling: Add a mixture of 35S-methionine and 35S-cysteine to the medium and incubate for 1-2 hours to label newly synthesized mitochondrial proteins.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled mitochondrial proteins.
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Analysis: Quantify the intensity of the bands corresponding to mitochondrial-encoded proteins to determine the rate of synthesis relative to the control.
Mitochondrial Membrane Potential Assay (using JC-1)
Objective: To assess the effect of this compound on mitochondrial membrane potential, a key indicator of mitochondrial health.
Methodology: This protocol utilizes the JC-1 dye, which differentially stains healthy and unhealthy mitochondria.
-
Cell Culture and Treatment: Plate cells in a multi-well plate or on coverslips and treat with various concentrations of this compound for the desired duration. Include a positive control for mitochondrial depolarization (e.g., FCCP or CCCP).
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS or culture medium to remove excess dye.
-
Imaging or Flow Cytometry:
-
Microscopy: Visualize the cells using a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The ratio of red to green fluorescence is used to quantify the changes in mitochondrial membrane potential.
-
-
Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Visualizations
Caption: On-target and off-target effects of this compound.
Caption: Troubleshooting workflow for this compound-induced effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Posizolid in experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Posizolid in experimental conditions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in experimental solutions?
Based on studies of structurally similar oxazolidinones, the primary factors affecting stability are expected to be pH, the presence of metal ions, and exposure to oxidative conditions.[1] this compound, like other oxazolidinones, may be susceptible to degradation under strongly acidic or basic conditions and in the presence of oxidizing agents.[2]
Q2: What is the likely primary degradation pathway for this compound?
The primary degradation pathway for oxazolidinones is often oxidation.[1] For a similar oxazolidinone antibiotic, RWJ416457, oxidative degradation is believed to occur via a hydrogen abstraction pathway.[1] This process can be influenced by pH, with different degradation products being favored under acidic versus neutral or basic conditions.[1]
Q3: Are there any known degradation products of this compound?
Specific degradation products for this compound are not extensively documented in publicly available literature. However, based on studies of other oxazolidinones like sutezolid, degradation products are typically formed under hydrolytic (acidic and alkaline) and oxidative stress conditions. For a related compound, two primary oxidative degradates were identified. Researchers should anticipate the formation of novel degradation products when subjecting this compound to stress conditions.
Q4: What are the recommended storage conditions for this compound stock solutions?
To minimize degradation, it is recommended to store this compound stock solutions at low temperatures (e.g., 4°C or -20°C) and protected from light. The choice of solvent is also critical; while specific data for this compound is limited, using a buffered solution at a neutral pH may enhance stability. For other antibiotics, storage in disposable silicone balloon infusers at 4°C has been shown to maintain stability for extended periods.
Q5: How can I monitor the stability of my this compound samples?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for monitoring the concentration of this compound and detecting the formation of degradation products. Such a method should be able to separate the intact drug from any potential degradants.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound concentration in solution over a short period. | Oxidative Degradation: Presence of dissolved oxygen or trace metal ions catalyzing oxidation. | 1. De-gas solvents: Use nitrogen or argon bubbling to remove dissolved oxygen before preparing solutions. 2. Use chelating agents: Add a small amount of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. 3. Work in an inert atmosphere: If highly sensitive, prepare solutions in a glove box under an inert atmosphere. |
| Inconsistent results in biological assays. | pH-dependent Degradation: The pH of the experimental medium may be causing hydrolysis or altering the rate of oxidative degradation. | 1. Optimize pH: Conduct a pH stability profile to determine the optimal pH range for this compound stability. Studies on a similar oxazolidinone showed significant pH influence on degradation. 2. Use appropriate buffers: Ensure the experimental medium is well-buffered to maintain a stable pH. |
| Appearance of unknown peaks in chromatograms. | Formation of Degradation Products: Exposure to harsh conditions (e.g., strong acids/bases, high temperatures, or light) may have caused degradation. | 1. Conduct Forced Degradation Studies: Systematically expose this compound to acidic, basic, oxidative, thermal, and photolytic stress to identify potential degradation products. 2. Use a Validated Stability-Indicating Method: Ensure your analytical method can resolve this compound from all potential degradation products. |
| Precipitation of this compound from solution. | Poor Solubility or Solvent Evaporation: The concentration may exceed the solubility limit in the chosen solvent, or the solvent may have evaporated. | 1. Verify Solubility: Check the solubility of this compound in your chosen solvent system. 2. Control Temperature: Avoid significant temperature fluctuations that could affect solubility. 3. Seal Containers Properly: Ensure experimental containers are well-sealed to prevent solvent evaporation. |
Quantitative Data Summary
The following tables summarize stability data for oxazolidinone antibiotics, which can serve as a reference for designing experiments with this compound.
Table 1: Influence of pH on the Oxidative Degradation of a this compound Analogue (RWJ416457)
| pH | Relative Degradation Rate | Major Degradation Product(s) |
| Acidic (e.g., pH 2) | Higher | One predominant degradate |
| Neutral (e.g., pH 7) | Lower | Two degradates in equal amounts |
| Basic (e.g., pH 10) | Higher | Two degradates in equal amounts |
| Data inferred from a study on a structurally related oxazolidinone, RWJ416457. |
Table 2: General Forced Degradation Conditions for Oxazolidinones
| Stress Condition | Typical Reagents and Conditions | Expected Outcome for Susceptible Compounds |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Degradation |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Significant Degradation |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Significant Degradation |
| Thermal Degradation | 70°C for 48 hours (solid state) | Generally Stable |
| Photodegradation | Exposure to UV light (e.g., 254 nm) for 24 hours (in solution) | Generally Stable |
| Conditions are general starting points for forced degradation studies based on literature for other oxazolidinones like sutezolid and should be optimized for this compound. |
Experimental Protocols
Protocol 1: pH Stability Profile of this compound
Objective: To determine the pH range where this compound exhibits maximum stability.
Methodology:
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Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final percentage of the organic solvent is low to minimize its effect on stability.
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
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Immediately quench any further degradation by neutralizing the pH or freezing the sample.
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Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
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Plot the percentage of this compound remaining against time for each pH to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C.
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Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature.
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Thermal Degradation: Expose solid this compound powder to dry heat at 70°C.
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Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber).
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For each condition, take samples at various time points.
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Analyze the samples by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS), to separate and identify the degradation products.
Visualizations
Caption: Inferred oxidative degradation pathway for this compound.
Caption: Workflow for conducting forced degradation studies.
Caption: Decision tree for troubleshooting this compound instability.
References
Posizolid In Vitro Activity Technical Support Center
Welcome to the technical support center for Posizolid (AZD2563). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oxazolidinone antibiotic. Oxazolidinones inhibit bacterial protein synthesis by binding to the P site of the 50S ribosomal subunit.[1] This binding prevents the formation of a functional 70S initiation complex, a critical step in the initiation of protein synthesis.[2] This unique mechanism of action means there is no cross-resistance with most other classes of protein synthesis inhibitors.
Q2: What is the spectrum of activity of this compound?
A2: this compound is primarily active against Gram-positive bacteria. This includes Staphylococcus aureus (both methicillin-susceptible and -resistant strains), coagulase-negative staphylococci, Enterococcus spp., Streptococcus pneumoniae (including penicillin-resistant strains), other Streptococcus spp., and Corynebacterium spp.[2] At a concentration of 2 mg/L, this compound inhibits 98% of all tested Gram-positive bacteria in vitro.[2] It has limited to no activity against most Gram-negative bacteria, such as Enterobacteriaceae and non-fermenting Gram-negative bacilli, which typically have MICs >128 mg/L.[2]
Q3: My in vitro susceptibility test results for this compound are inconsistent. What are the common factors that could be affecting the results?
A3: While user-specific experimental errors can always be a factor, studies have shown that the in vitro activity of this compound is remarkably stable under various conditions. Its activity is essentially unaffected by alterations in pH, inoculum size, the type of testing medium, or the presence of up to 25% v/v human serum. If you are experiencing inconsistent results, it is highly recommended to review your experimental protocol for potential sources of error, such as incorrect inoculum preparation or dilution errors.
Q4: What are the known resistance mechanisms to this compound?
A4: Resistance to this compound, like other oxazolidinones, is rare and primarily associated with mutations in the domain V of the 23S rRNA, which is the binding site of the drug on the 50S ribosomal subunit. The most commonly reported mutation is G2576U. Other mutations, such as G2447U, have also been identified in laboratory-generated resistant strains. Cross-resistance is observed between this compound and other oxazolidinones like linezolid in strains harboring these mutations.
Troubleshooting Guides
Issue: Higher than expected Minimum Inhibitory Concentration (MIC) values
If you are observing higher than expected MIC values for your quality control or test strains, consider the following potential causes and solutions:
| Potential Cause | Observation | Recommended Action |
| Inoculum Density | The bacterial suspension used for inoculation is too dense. | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. This provides a bacterial concentration of approximately 1-2 x 10^8 CFU/mL. Dilute this suspension as per the protocol to achieve the final desired inoculum concentration in the wells. |
| Antimicrobial Potency | The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound. Ensure it is stored under the recommended conditions and protected from light. |
| Bacterial Contamination | The culture used for the assay is contaminated with a more resistant organism. | Streak the inoculum onto an appropriate agar plate to check for purity. If contamination is observed, repeat the experiment with a pure culture. |
| Incorrect Reading of Results | Difficulty in determining the true MIC due to trailing endpoints or skipped wells. | The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. Use a reading mirror or a spectrophotometer to aid in the determination. A growth control well (no antibiotic) and a sterility control well (no bacteria) should always be included for comparison. |
Issue: No bacterial growth in the growth control wells
This indicates a problem with the bacterial inoculum or the growth medium.
| Potential Cause | Observation | Recommended Action |
| Non-viable Inoculum | The bacterial culture used for the inoculum was not viable. | Use a fresh, actively growing culture to prepare the inoculum. Ensure the correct growth conditions (temperature, atmosphere) are used. |
| Incorrect Medium | The broth medium used does not support the growth of the test organism. | Verify that you are using the recommended medium for the specific bacterial species being tested (e.g., Cation-Adjusted Mueller-Hinton Broth for most non-fastidious organisms). |
| Incubation Conditions | The incubation temperature or atmosphere is incorrect for the test organism. | Ensure the microtiter plates are incubated at the appropriate temperature (typically 35°C ± 2°C) and atmosphere for the required duration (usually 16-20 hours). |
Data Presentation
Table 1: In Vitro Activity of this compound (AZD2563) against various Gram-Positive Species
| Organism (Number of Strains) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Corynebacterium spp. (48) | 0.25 | - |
| Listeria spp. (27) | 2 | - |
| Micrococcus spp. (11) | 1 | - |
| Bacillus spp. (23) | 0.5 | - |
| Stomatococcus mucilaginosus (6) | 0.5 | - |
| Staphylococcus aureus (313) | 1 | 2 |
| Coagulase-negative staphylococci (299) | 1 | 1 |
| Enterococcus spp. (305) | 1-2 | - |
| Streptococcus pneumoniae (305) | 1 | 1 |
| Other streptococci (300) | - | - |
Data compiled from references.
Table 2: Comparison of this compound (AZD2563) and Linezolid MIC50 Values
| Organism | This compound MIC50 (µg/mL) | Linezolid MIC50 (µg/mL) |
| Corynebacterium spp. | 0.25 | 0.25 |
| Listeria spp. | 2 | 2 |
| Micrococcus spp. | 1 | 1 |
| Bacillus spp. | 0.5 | 1 |
| Stomatococcus mucilaginosus | 0.5 | 1 |
Data from reference.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A10).
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Preparation of Antimicrobial Agent:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well after adding the inoculum should be 100 µL.
-
-
Inoculum Preparation:
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From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
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Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
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Add 50 µL of the standardized inoculum to each well of the microtiter plate containing 50 µL of the diluted antimicrobial agent.
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Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
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Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
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-
Reading and Interpretation:
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After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
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Checkerboard Assay for Synergy Testing
This method is used to assess the in vitro interaction between this compound and another antimicrobial agent.
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Plate Setup:
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In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis and the second antimicrobial agent along the y-axis.
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The final volume in each well after inoculation should be 100 µL.
-
-
Inoculum Preparation and Inoculation:
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Prepare and standardize the bacterial inoculum to approximately 5 x 10^5 CFU/mL as described in the broth microdilution protocol.
-
Inoculate each well with 50 µL of the prepared inoculum.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
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Determine the MIC of each drug alone and in combination.
-
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
Calculate the FIC for each drug:
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FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
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FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
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-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
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Interpret the results as follows:
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Synergy: FICI ≤ 0.5
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Indifference: 0.5 < FICI ≤ 4
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Antagonism: FICI > 4
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-
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
References
Technical Support Center: Posizolid Degradation and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation products of Posizolid and the experimental workflows to investigate them. Given that this compound's development was discontinued after Phase I trials, publicly available data on its specific degradation products is limited. Therefore, this guide draws upon information regarding the broader class of oxazolidinone antibiotics and general principles of drug degradation analysis to empower researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AZD2563) is a synthetic antibiotic belonging to the oxazolidinone class.[1][2] Like other oxazolidinones, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of a functional initiation complex.[1][3][4] This mechanism of action makes it effective against a range of Gram-positive bacteria, including resistant strains.
Q2: Are there known degradation products of this compound?
Specific degradation products of this compound have not been extensively reported in publicly available literature. However, based on the structure of this compound, which contains an oxazolidinone core and a morpholine ring, potential degradation pathways can be inferred from studies of similar molecules.
Q3: What are the likely degradation pathways for this compound?
Based on the degradation patterns of other oxazolidinones and compounds containing a morpholine ring, this compound may degrade through the following pathways:
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Hydrolysis: The oxazolidinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.
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Oxidation: The morpholine ring is prone to oxidation, which can result in the formation of N-oxides and other oxidative degradation products. Studies on other oxazolidinones have also shown oxidative degradation.
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Photodegradation: Exposure to light can induce degradation of the oxazolidinone structure, potentially leading to defluorination and other photochemical reactions.
Q4: What is the potential impact of this compound degradation products?
The formation of degradation products can have several implications for research and drug development:
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Reduced Efficacy: Degradation of the active pharmaceutical ingredient (API) leads to a lower concentration of the effective drug, potentially reducing its antimicrobial activity.
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Altered Toxicity: Degradation products may have different toxicity profiles than the parent compound. Some degradation products of antibiotics have been shown to be more toxic than the original molecule. It is crucial to identify and characterize these products to assess any potential safety risks.
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Impact on Analytical Methods: The presence of degradation products can interfere with analytical methods, making it difficult to accurately quantify the parent drug.
Q5: How can I predict the potential toxicity of unknown degradation products?
In silico (computer-based) toxicity prediction tools can be a valuable first step in assessing the potential risks of degradation products before undertaking extensive toxicological studies. Several software programs and web servers are available for this purpose.
Troubleshooting Guides
HPLC Analysis of this compound and its Potential Degradation Products
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying this compound and its degradation products. Below are common issues and troubleshooting steps.
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the mobile phase pH to ensure proper ionization of the analyte.- Use a new column or a guard column to protect the analytical column.- Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections. | - Use fresh, high-purity mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank solvent run to identify the source of contamination. |
| Baseline Drift or Noise | - Detector lamp aging.- Incomplete mobile phase mixing or degassing.- Column bleed. | - Replace the detector lamp if it has exceeded its lifetime.- Ensure the mobile phase is thoroughly mixed and degassed.- Use a column with lower bleed characteristics or operate at a lower temperature. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Pump malfunction. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure accurate composition.- Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Identifying Unknown Degradation Products
| Problem | Possible Cause | Solution |
| No degradation products are observed after stress testing. | - Stress conditions are too mild. | - Increase the duration, temperature, or concentration of the stressor. |
| The parent drug is completely degraded. | - Stress conditions are too harsh. | - Reduce the duration, temperature, or concentration of the stressor to achieve a target degradation of 5-20%. |
| Mass balance is not achieved (sum of parent drug and degradation products is not close to 100%). | - Some degradation products are not being detected (e.g., they are volatile or lack a UV chromophore).- Co-elution of peaks. | - Use a mass spectrometer (MS) detector in addition to a UV detector.- Modify the chromatographic method (e.g., change the gradient or mobile phase) to improve peak separation. |
| Unable to elucidate the structure of a degradation product. | - Insufficient data from a single analytical technique. | - Isolate the degradation product using preparative HPLC.- Use a combination of analytical techniques for characterization, such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. |
Experimental Protocols
Forced Degradation (Stress Testing) of this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
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This compound reference standard
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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High-purity water
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Acetonitrile (HPLC grade)
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HPLC system with UV/PDA and MS detectors
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Photostability chamber
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Oven
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
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Acid Hydrolysis:
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Mix equal volumes of the this compound stock solution and 0.1 M HCl.
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Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
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Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
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Incubate at a controlled temperature (e.g., 60°C) for a specified time.
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At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
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Mix equal volumes of the this compound stock solution and 3% H₂O₂.
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Incubate at room temperature for a specified time, protected from light.
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At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
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Place a sample of solid this compound in an oven at an elevated temperature (e.g., 80°C).
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At specified time points, dissolve a portion of the solid in the initial solvent and dilute for HPLC analysis.
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-
Photolytic Degradation:
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Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
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A control sample should be wrapped in aluminum foil to protect it from light.
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Analyze the samples by HPLC.
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Data Analysis:
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Analyze all samples using a validated stability-indicating HPLC method.
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Calculate the percentage of degradation of this compound and the formation of degradation products.
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Determine the mass balance for each stress condition.
Visualizations
Logical Workflow for Investigating this compound Degradation
Caption: A logical workflow for the forced degradation and analysis of this compound.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound based on its chemical structure.
References
- 1. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Posizolid vs. Linezolid: A Comparative Efficacy Analysis for Drug Development Professionals
An in-depth guide to the preclinical and clinical data comparing the oxazolidinone antibiotics, posizolid (tedizolid) and linezolid. This report synthesizes key efficacy studies, providing researchers, scientists, and drug development professionals with a comprehensive overview for informed decision-making.
This guide delves into the comparative efficacy of this compound (the active moiety of the prodrug tedizolid phosphate, and also known by its earlier developmental code AZD2563) and linezolid, two prominent members of the oxazolidinone class of antibiotics. Both drugs are critical in the fight against resistant Gram-positive infections, and a clear understanding of their relative performance is essential for ongoing research and development in this therapeutic area.
In Vitro Activity: A Head-to-Head Comparison
The foundational efficacy of an antibiotic is established through its in vitro activity against key pathogens. Numerous studies have compared the minimum inhibitory concentrations (MICs) of this compound and linezolid against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.
A consistent finding across multiple studies is that this compound generally exhibits greater in vitro potency than linezolid, with MIC values often being two- to four-fold lower against susceptible and resistant strains.[1]
| Organism | This compound (Tedizolid) MIC₅₀ (µg/mL) | This compound (Tedizolid) MIC₉₀ (µg/mL) | Linezolid MIC₅₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | 0.25 | 0.5 | 1 | 2 | [1][2] |
| Staphylococcus aureus (MRSA) | 0.25 | 0.5 | 1 | 2 | [1][2] |
| Streptococcus pneumoniae (drug-susceptible) | 0.5 | 1.0 | 1 | 2 | |
| Streptococcus pneumoniae (drug-resistant) | 1.0 | 2.0 | 1 | 2 | |
| Enterococcus faecalis | 0.5 | 0.5 | 2 | 2 | |
| Vancomycin-Resistant Enterococci (VRE) | 0.5 | 0.5 | 2 | 2 |
Table 1: Comparative In Vitro Activity of this compound (Tedizolid) and Linezolid against Key Gram-Positive Pathogens. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocol: In Vitro Susceptibility Testing
The data presented in Table 1 were primarily generated using the reference broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolates: A large collection of clinical Gram-positive isolates were obtained from surveillance programs and clinical trials.
-
Medium: Cation-adjusted Mueller-Hinton broth was the standard medium used for susceptibility testing.
-
Inoculum: Bacterial suspensions were prepared and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Agents: Stock solutions of this compound (tedizolid) and linezolid were prepared and serially diluted in the microtiter plates.
-
Incubation: The plates were incubated at 35°C for 16-20 hours in ambient air.
-
Endpoint Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
In Vivo Efficacy in Animal Models
Preclinical animal models are crucial for evaluating the in vivo potential of new antibiotics. Several studies have compared the efficacy of this compound and linezolid in murine models of infection, including pneumonia and thigh infection models. These studies provide insights into the drugs' performance in a complex biological system.
In a mouse model of Streptococcus pneumoniae infection, this compound (AZD2563) demonstrated activity very similar to that of linezolid against both highly resistant and susceptible strains. In a localized methicillin-resistant Staphylococcus aureus (MRSA) infection model, both this compound (as AM 7359) and linezolid were equally efficacious when administered orally. However, against a linezolid-resistant MRSA strain, this compound was found to be eightfold more efficacious than linezolid in the same model.
Experimental Protocol: Murine Thigh Infection Model
-
Animal Model: Immunocompromised (neutropenic) mice are commonly used to create a severe, localized infection.
-
Bacterial Challenge: A defined inoculum of the test organism (e.g., MRSA) is injected into the thigh muscle of the mice.
-
Treatment Regimen: Treatment with this compound, linezolid, or a control vehicle is initiated at a specified time post-infection. Dosing is typically administered orally or intravenously for a defined period.
-
Efficacy Endpoint: The primary endpoint is the reduction in the bacterial burden (CFU) in the infected thigh tissue compared to the control group at the end of the treatment period.
Clinical Efficacy: The ESTABLISH Trials
The most definitive comparisons of this compound (tedizolid) and linezolid come from head-to-head clinical trials. The ESTABLISH-1 (NCT01170221) and ESTABLISH-2 (NCT01421511) were pivotal Phase 3, randomized, double-blind, non-inferiority trials that compared the efficacy and safety of a 6-day course of 200 mg once-daily tedizolid with a 10-day course of 600 mg twice-daily linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI).
The primary efficacy endpoint in these trials was the early clinical response at 48 to 72 hours after the initiation of therapy. A pooled analysis of both trials demonstrated the non-inferiority of tedizolid to linezolid.
| Outcome | Tedizolid (200 mg once daily for 6 days) | Linezolid (600 mg twice daily for 10 days) | Treatment Difference (95% CI) |
| Early Clinical Response (48-72h) | 81.6% | 79.4% | 2.2% (-2.0 to 6.5) |
| Investigator-Assessed Clinical Success at Post-therapy Evaluation | 86.7% | 86.8% | -0.1% (-3.8 to 3.6) |
Table 2: Pooled Efficacy Outcomes from the ESTABLISH-1 and ESTABLISH-2 Trials in the Intent-to-Treat Population.
Experimental Protocol: ESTABLISH Clinical Trials
-
Study Design: Randomized, double-blind, double-dummy, multicenter, non-inferiority Phase 3 trials.
-
Patient Population: Adults with ABSSSI, including cellulitis/erysipelas, major cutaneous abscess, or wound infection, with a minimum lesion size and signs of systemic infection.
-
Interventions: Patients were randomized to receive either oral or intravenous tedizolid phosphate (200 mg once daily for 6 days) or linezolid (600 mg twice daily for 10 days).
-
Primary Efficacy Endpoint: The proportion of patients achieving an early clinical response at 48-72 hours, defined as at least a 20% reduction in lesion size and no fever.
-
Secondary Efficacy Endpoints: Investigator-assessed clinical success at the end of therapy and at a post-therapy evaluation visit.
Mechanism of Action and Resistance
Both this compound and linezolid belong to the oxazolidinone class of antibiotics and share a common mechanism of action. They are protein synthesis inhibitors that act at an early stage of translation.
Mechanism of Action of Oxazolidinones. This diagram illustrates how this compound and linezolid inhibit bacterial protein synthesis by preventing the formation of the 70S initiation complex.
Resistance to oxazolidinones primarily occurs through mutations in the 23S rRNA gene, which alters the drug binding site on the 50S ribosomal subunit. Another mechanism involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an enzyme that methylates the 23S rRNA, thereby reducing drug binding.
Logical Flow of Oxazolidinone Resistance. This diagram outlines the primary pathways leading to bacterial resistance to this compound and linezolid.
Conclusion
The available preclinical and clinical data demonstrate that this compound is a potent oxazolidinone with in vitro activity that is generally superior to that of linezolid against key Gram-positive pathogens. In clinical trials for ABSSSI, a shorter 6-day course of once-daily this compound was shown to be non-inferior to a 10-day course of twice-daily linezolid, with a comparable safety profile. These findings suggest that this compound is a valuable addition to the armamentarium against serious Gram-positive infections, offering a more potent and potentially more convenient dosing regimen. For drug development professionals, the enhanced in vitro potency of this compound, particularly against some linezolid-resistant strains, highlights its potential for further investigation in other clinical indications where resistant Gram-positive pathogens are a concern.
References
- 1. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Activities of the Oxazolidinone AZD2563 and Linezolid against Selected Recent North American Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Posizolid and Other Oxazolidinones: In Vitro Efficacy
In the landscape of antimicrobial resistance, the oxazolidinone class of antibiotics remains a crucial tool against challenging Gram-positive pathogens. This guide provides a detailed comparison of the in vitro activity of posizolid against other key members of this class: linezolid, tedizolid, and radezolid. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized to offer a clear perspective on their relative potency.
Comparative In Vitro Activity (MIC)
The following table summarizes the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) of this compound, linezolid, tedizolid, and radezolid against a range of clinically relevant Gram-positive bacteria. Data has been compiled from multiple in vitro studies.
| Bacterial Species | Oxazolidinone | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | This compound (AZD2563) | 0.25 - 0.5 | 0.5 - 1 |
| Linezolid | 1 - 2 | 2 | |
| Tedizolid | 0.25 - 0.5 | 0.5 | |
| Radezolid | 0.12 - 0.25 | 0.25 - 0.5 | |
| Staphylococcus aureus (MRSA) | This compound (AZD2563) | 0.5 | 1 |
| Linezolid | 1 - 2 | 2 | |
| Tedizolid | 0.25 - 0.5 | 0.5[1][2] | |
| Radezolid | 0.25 | 0.5 | |
| Coagulase-Negative Staphylococci | This compound (AZD2563) | 0.25 | 0.5 |
| Linezolid | 0.5 - 1 | 1 - 2 | |
| Tedizolid | 0.12 - 0.25 | 0.25 - 0.5 | |
| Radezolid | 0.12 | 0.25 | |
| Enterococcus faecalis | This compound (AZD2563) | 0.5 | 1 |
| Linezolid | 1 - 2 | 2 | |
| Tedizolid | 0.25 - 0.5 | 0.5[1] | |
| Radezolid | 0.25 | 0.5 | |
| Enterococcus faecium (VRE) | This compound (AZD2563) | 0.5 | 1 |
| Linezolid | 1 - 2 | 2 | |
| Tedizolid | 0.25 | 0.5[1] | |
| Radezolid | 0.25 | 0.5 | |
| Streptococcus pneumoniae | This compound (AZD2563) | 0.25 | 0.5 |
| Linezolid | 0.5 - 1 | 1 - 2 | |
| Tedizolid | 0.12 - 0.25 | 0.25 | |
| Radezolid | 0.06 - 0.12 | 0.12 - 0.25 | |
| Streptococcus pyogenes | This compound (AZD2563) | 0.25 | 0.5 |
| Linezolid | 0.5 - 1 | 1 - 2 | |
| Tedizolid | 0.12 - 0.25 | 0.25 - 0.5[1] | |
| Radezolid | 0.06 | 0.12 |
Note: MIC values can vary slightly between studies due to differences in testing methodology and geographic location of bacterial isolates.
Overall, the data indicates that the newer generation oxazolidinones, including this compound, tedizolid, and radezolid, generally exhibit greater in vitro potency against Gram-positive cocci compared to linezolid. Radezolid, in particular, often displays the lowest MIC values. Tedizolid is reported to be four to eight times more potent than linezolid against certain strains. This compound (AZD2563) also demonstrates comparable or slightly better activity than linezolid.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The methods outlined below are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI), which are widely recognized as the gold standard for antimicrobial susceptibility testing.
Broth Microdilution Method
The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the oxazolidinone is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentrations in the wells typically range from 0.06 to 128 µg/mL.
2. Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are used to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This is observed as the first well in the dilution series that appears clear.
Agar Dilution Method
The agar dilution method is another reference method for MIC determination.
1. Preparation of Agar Plates:
-
Serial two-fold dilutions of the oxazolidinone are prepared and added to molten Mueller-Hinton agar.
-
The agar-antibiotic mixtures are then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
2. Inoculum Preparation:
-
The bacterial inoculum is prepared as described for the broth microdilution method, but the final standardized suspension is typically 1-2 x 10⁸ CFU/mL.
3. Inoculation and Incubation:
-
A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate.
-
The plates are allowed to dry and then incubated at 35°C ± 2°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that prevents the growth of a single colony or a faint haze.
Visualizing Experimental and Mechanistic Pathways
To better illustrate the processes involved in determining antimicrobial efficacy and the mechanism by which these drugs function, the following diagrams have been generated.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Posizolid and Tedizolid: A Guide for Researchers
An objective analysis of two oxazolidinone antibiotics, detailing their mechanisms, in vitro activity, and pharmacokinetic profiles. This guide provides a comprehensive comparison for researchers and drug development professionals, acknowledging the limited direct comparative data due to the discontinuation of posizolid's development.
This guide offers a detailed comparison of this compound (AZD2563) and tedizolid (TR-700), two members of the oxazolidinone class of antibiotics. While both compounds share a common mechanism of action, their developmental paths and available data differ significantly. Tedizolid has successfully completed clinical development and is an approved therapeutic agent. In contrast, the development of this compound was discontinued by AstraZeneca in 2002 after the completion of Phase I trials[1][2]. Consequently, direct head-to-head comparative studies are unavailable. This guide, therefore, presents a comparison based on the available preclinical and clinical data for each compound, offering valuable insights for researchers in the field of antibiotic drug discovery and development.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both this compound and tedizolid, like other oxazolidinones, exert their antibacterial effect by inhibiting bacterial protein synthesis[1][3][4]. They bind to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC). This binding event blocks the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis, ultimately leading to the cessation of bacterial growth. The unique binding site and mechanism of action mean that there is generally no cross-resistance with other classes of protein synthesis inhibitors.
In Vitro Activity: A Comparative Overview
While direct comparative studies are lacking, the in vitro activity of this compound and tedizolid can be indirectly compared through their reported Minimum Inhibitory Concentrations (MICs) against various Gram-positive pathogens. Tedizolid has consistently demonstrated greater potency than linezolid, another widely used oxazolidinone. Older studies on this compound also showed potent activity, often comparable to or slightly better than linezolid against certain strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in the following tables were primarily determined using standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
General Protocol:
-
Bacterial Strains: Clinically relevant isolates of Gram-positive bacteria were used.
-
Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: Serial twofold dilutions of the antibiotics were prepared in cation-adjusted Mueller-Hinton broth or on agar plates.
-
Inoculation: The prepared bacterial inoculum was added to each dilution of the antibiotic.
-
Incubation: The plates or tubes were incubated under appropriate atmospheric and temperature conditions for a specified period (typically 16-24 hours).
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
| Organism | This compound (AZD2563) MIC (µg/mL) | Tedizolid (TR-700) MIC (µg/mL) |
| MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| Staphylococcus aureus (MSSA) | 1 / 2 | 0.25 / 0.5 |
| Staphylococcus aureus (MRSA) | 1 / 2 | 0.25 / 0.5 |
| Coagulase-negative staphylococci | 0.5 / 1 | 0.12 / 0.12 |
| Streptococcus pneumoniae | 0.5 / 1 | 0.125 / 0.5 |
| Enterococcus faecalis | 2 / 4 | 0.25 / 0.25 |
| Enterococcus faecium (VRE) | 2 / 4 | 0.25 / 0.25 |
| Corynebacterium spp. | 0.25 / 0.25 | 0.5 / 0.5 |
| Listeria spp. | 2 / 2 | N/A |
| Bacillus spp. | 0.5 / 1 | N/A |
| Note: Data for this compound is from older studies (early 2000s) and may not be directly comparable to more recent data for tedizolid. N/A indicates data not available from the searched sources. |
Based on the available data, tedizolid appears to be more potent in vitro against key Gram-positive pathogens compared to the reported MICs for this compound. Tedizolid's MIC₉₀ values are consistently lower than those of this compound for staphylococci, streptococci, and enterococci.
Pharmacokinetics: A Tale of Two Oxazolidinones
The pharmacokinetic profiles of this compound and tedizolid show some notable differences, particularly in their half-life, which has implications for dosing frequency.
Experimental Protocol: Pharmacokinetic Studies
Pharmacokinetic parameters are typically determined in Phase I clinical trials involving healthy volunteers.
General Protocol:
-
Study Population: Healthy adult volunteers are enrolled.
-
Drug Administration: A single or multiple doses of the drug are administered orally or intravenously.
-
Sample Collection: Serial blood and urine samples are collected at predefined time points.
-
Drug Concentration Analysis: The concentration of the drug and its metabolites in the samples is measured using validated analytical methods, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, half-life (t½), and clearance.
| Parameter | This compound (AZD5847) | Tedizolid |
| Route of Administration | Oral | Oral, IV |
| Bioavailability | N/A | ~91% |
| Half-life (t½) | ~1.3 h (in mice) | ~12 hours |
| Protein Binding | N/A | 70-90% |
| Metabolism | N/A | Hepatic (sulfation) |
| Excretion | N/A | Primarily fecal |
| Dosing Frequency | Potential for extended dosing intervals was noted | Once daily |
| Note: Pharmacokinetic data for this compound in humans is limited due to the discontinuation of its development. The half-life data for this compound is from a mouse model. |
The most striking difference is the significantly longer half-life of tedizolid (approximately 12 hours) compared to the reported half-life of this compound in a mouse model (1.3 hours). This longer half-life allows for convenient once-daily dosing of tedizolid. While the potential for extended dosing intervals for this compound was suggested, its development did not proceed to a stage where this could be fully evaluated in humans. Tedizolid is administered as a phosphate prodrug, tedizolid phosphate, which is rapidly converted to the active moiety, tedizolid, by endogenous phosphatases.
Clinical Development and Safety
The clinical development trajectories of this compound and tedizolid are markedly different.
This compound (AZD2563/AZD5847):
-
Development was discontinued by AstraZeneca in July 2002 after the completion of Phase I trials in December 2001.
-
The reasons for discontinuation were not publicly detailed but were presumed to be due to negative trial results.
-
Some later research explored its potential for treating tuberculosis, but it did not advance further in clinical development.
Tedizolid:
-
Successfully completed Phase III clinical trials, demonstrating non-inferiority to linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI).
-
Approved by the U.S. Food and Drug Administration (FDA) and other regulatory agencies for the treatment of ABSSSI.
-
Clinical studies have suggested a favorable safety profile, with a potentially lower incidence of myelosuppression (thrombocytopenia) and gastrointestinal side effects compared to linezolid.
-
Tedizolid is also noted to have a lower potential for interactions with monoamine oxidase (MAO) compared to linezolid.
Conclusion
In this head-to-head comparison, based on the available yet limited data for this compound, tedizolid emerges as a more potent and pharmacokinetically favorable oxazolidinone. Its successful clinical development and approval for treating ABSSSI underscore its clinical utility. The significantly longer half-life of tedizolid, allowing for once-daily dosing, represents a key advantage. While this compound showed promise in early studies with in vitro activity comparable to linezolid, its development was halted, leaving its full potential unrealized. For researchers in the field, the story of these two molecules highlights the critical hurdles in drug development and the importance of a favorable pharmacokinetic and safety profile for clinical success. The structural differences between these oxazolidinones, which lead to their distinct properties, continue to be an area of interest for the development of new and improved antibacterial agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C21H21F2N3O7 | CID 213049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaxchange.info [pharmaxchange.info]
Posizolid Demonstrates Potent In Vitro Activity Against Linezolid-Resistant Gram-Positive Pathogens
A detailed comparison of the in vitro efficacy of posizolid and linezolid reveals that this compound maintains significant activity against various linezolid-resistant strains of Staphylococcus aureus and Enterococcus species, offering a potential therapeutic alternative for infections caused by these challenging pathogens.
Researchers and drug development professionals are continually seeking novel antimicrobial agents to combat the growing threat of antibiotic resistance. This compound (formerly known as AZD2563), a member of the oxazolidinone class of antibiotics, has emerged as a promising candidate. This guide provides a comprehensive comparison of the in vitro activity of this compound against linezolid-resistant bacteria, supported by experimental data from multiple studies.
Comparative In Vitro Susceptibility
The in vitro potency of this compound has been evaluated against a range of Gram-positive bacteria, including strains exhibiting well-characterized mechanisms of linezolid resistance. The primary mechanisms of linezolid resistance include mutations in the V domain of the 23S rRNA gene (e.g., G2576T), and the acquisition of resistance genes such as cfr (a ribosomal RNA methyltransferase) and optrA (an ATP-binding cassette transporter).[1][2][3]
Staphylococcus aureus
Against linezolid-susceptible Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), this compound generally demonstrates equivalent or slightly superior activity compared to linezolid.[4][5] For linezolid-resistant S. aureus, particularly those with the common G2576T mutation in the 23S rRNA gene, cross-resistance is observed. However, this compound often exhibits lower minimum inhibitory concentrations (MICs) than linezolid against these resistant isolates. One study on laboratory-generated linezolid-resistant S. aureus mutants showed that the MIC of this compound was twofold higher than that of linezolid, indicating cross-resistance.
| Organism | Resistance Mechanism | This compound (AZD2563) MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus | Susceptible | 1 (MIC₅₀), 2 (MIC₉₀) | 2 (MIC₅₀), 2 (MIC₉₀) |
| S. aureus (VISA/hVISA) | Susceptible to LZD | Equal to or 2-fold lower than LZD | - |
| S. aureus (Lab-mutant) | Linezolid-Resistant | 2-fold higher than LZD | - |
| cfr-positive S. capitis | Linezolid-Resistant | Similar to LZD | - |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. VISA/hVISA: Vancomycin-intermediate/heterogeneous vancomycin-intermediate Staphylococcus aureus. LZD: Linezolid. (Data compiled from multiple sources)
Enterococcus Species
Similar to its activity against staphylococci, this compound is highly active against linezolid-susceptible Enterococcus faecalis and Enterococcus faecium. Against linezolid-resistant enterococci, including those carrying the optrA gene, this compound's activity is reduced, but it may still retain some level of efficacy. For instance, in a study investigating E. faecalis with the optrA gene, contezolid (another oxazolidinone) showed a similar MIC distribution to linezolid. Another study noted that all enterococcal isolates, except for four linezolid-resistant strains, were inhibited by this compound at concentrations of ≤2 µg/mL, with this compound being twofold more active than linezolid in most cases.
| Organism | Resistance Mechanism | This compound (AZD2563) MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Enterococcus spp. | Susceptible | ≤2 (for most isolates) | Generally 2-fold higher |
| Enterococcus faecalis (optrA-positive) | Linezolid-Resistant | Similar to LZD | - |
(Data compiled from multiple sources)
Mechanisms of Action and Resistance
This compound, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. The primary mechanisms of resistance to linezolid, which can also affect this compound's activity, are:
-
23S rRNA Mutations: Point mutations, most commonly G2576T, in the V domain of the 23S rRNA gene reduce the binding affinity of oxazolidinones to the ribosome. The level of resistance often correlates with the number of mutated rRNA operons.
-
Cfr Methyltransferase: The cfr gene encodes an enzyme that methylates an adenine residue (A2503) in the 23S rRNA, sterically hindering drug binding. This mechanism can confer resistance to multiple classes of antibiotics.
-
OptrA and PoxtA: These genes encode ATP-binding cassette (ABC-F) proteins that are thought to protect the ribosome from the action of oxazolidinones.
Experimental Protocols
The determination of in vitro activity of this compound and linezolid is primarily conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their document M07-A10.
Broth Microdilution Method (CLSI M07-A10)
This method involves preparing serial twofold dilutions of the antimicrobial agents in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Key Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and linezolid are prepared, and serial twofold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar medium are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours for staphylococci and enterococci.
-
Reading of Results: The MIC is read as the lowest concentration of the drug at which there is no visible growth.
Conclusion
The available in vitro data suggest that this compound is a potent oxazolidinone with a spectrum of activity comparable to or slightly better than linezolid against susceptible Gram-positive pathogens. While cross-resistance is observed in linezolid-resistant strains, this compound may still offer an advantage in certain cases due to its lower MIC values. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in treating infections caused by linezolid-resistant organisms. The standardized methodologies for susceptibility testing will be crucial in guiding the clinical development and appropriate use of this promising new agent.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Presence of optrA-mediated linezolid resistance in multiple lineages and plasmids of Enterococcus faecalis revealed by long read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
- 5. In Vitro Evaluation of AZD2563, a Novel Oxazolidinone, against 603 Recent Staphylococcal Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bactericidal vs. Bacteriostatic Activity of Posizolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of posizolid (AZD2563), an oxazolidinone antibiotic, against key Gram-positive pathogens. Its performance is contrasted with other clinically relevant antibiotics: linezolid, tedizolid, and vancomycin. The data presented is based on publicly available experimental findings from time-kill assays and minimum bactericidal concentration (MBC) studies.
Executive Summary
This compound demonstrates a spectrum of activity characteristic of the oxazolidinone class. It is primarily bacteriostatic against staphylococci and enterococci.[1] However, against Streptococcus pneumoniae, it exhibits variable bactericidal activity .[1][2] This profile is broadly similar to linezolid, another oxazolidinone, which is also generally bacteriostatic against staphylococci and enterococci but bactericidal against most streptococci. Tedizolid, a newer oxazolidinone, is consistently reported as bacteriostatic against these pathogens.[3][4] In contrast, the glycopeptide vancomycin is typically bactericidal against staphylococci, though its rate of killing can be slow.
Data Presentation: Bactericidal and Bacteriostatic Activity
The following tables summarize the available quantitative data from in vitro studies. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in colony-forming units per milliliter (CFU/mL) from the initial inoculum. A bacteriostatic effect is a <3-log10 reduction.
Table 1: Activity against Staphylococcus aureus
| Antibiotic | Concentration (relative to MIC) | Time (hours) | Mean Log10 CFU/mL Reduction | Classification |
| This compound (AZD2563) | Not specified in time-kill studies | 24 | Described as bacteriostatic | Bacteriostatic |
| Linezolid | 2x MIC | 24 | ~2.0 | Bacteriostatic |
| Tedizolid | 8x MIC | 12 | 1.8 | Bacteriostatic |
| 16x MIC | 24 | 0.8 | Bacteriostatic | |
| Vancomycin | 2x MIC | 24 | Variable, can be slow to achieve bactericidal effect | Bactericidal |
Table 2: Activity against Enterococcus spp.
| Antibiotic | Concentration (relative to MIC) | Time (hours) | Mean Log10 CFU/mL Reduction | Classification |
| This compound (AZD2563) | Not specified in time-kill studies | 24 | Described as bacteriostatic | Bacteriostatic |
| Linezolid | Not specified in time-kill studies | 24 | Generally bacteriostatic | Bacteriostatic |
| Tedizolid | 2x MIC | 24 | Bacteriostatic effect observed | Bacteriostatic |
| Vancomycin | Not specified in time-kill studies | 24 | Generally bacteriostatic | Bacteriostatic |
Table 3: Activity against Streptococcus pneumoniae
| Antibiotic | Concentration (relative to MIC) | Time (hours) | Mean Log10 CFU/mL Reduction | Classification |
| This compound (AZD2563) | MIC | 24 | Bacteriostatic against all 16 strains tested | Bacteriostatic at MIC |
| 4x MIC | 24 | ≥3.0 (in 9 of 16 strains) | Bactericidal (strain-dependent) | |
| Linezolid | 4x MIC | 24 | Similar results to this compound | Bactericidal (strain-dependent) |
| Tedizolid | 16x MIC | 24 | ≥3.0 | Bactericidal |
| Vancomycin | 2x MIC | 24 | ≥3.0 (in 15 of 16 strains) | Bactericidal |
Experimental Protocols
The determination of bactericidal versus bacteriostatic activity relies on standardized laboratory methods. The two primary assays cited in the supporting literature are the Time-Kill Assay and the Minimum Bactericidal Concentration (MBC) Assay.
Time-Kill Assay
This assay measures the rate and extent of bacterial killing by an antimicrobial agent over time.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Exposure: The bacterial suspension is added to tubes containing the broth with the antibiotic at various concentrations (typically multiples of the MIC) and a growth control tube without the antibiotic.
-
Incubation and Sampling: The tubes are incubated at 35-37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: The samples are serially diluted and plated on antibiotic-free agar. After incubation, the number of viable bacteria (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum, while a bacteriostatic effect is a <3-log10 reduction.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibiotic that kills ≥99.9% of the initial bacterial inoculum after a 24-hour incubation. This assay is typically performed as an extension of the Minimum Inhibitory Concentration (MIC) test.
-
MIC Determination: A standard MIC test (e.g., broth microdilution) is performed to determine the lowest concentration of the antibiotic that inhibits visible bacterial growth.
-
Subculturing: An aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.
-
Plating: The aliquot is plated onto an antibiotic-free agar medium.
-
Incubation: The plates are incubated for 18-24 hours at 35-37°C.
-
MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the original inoculum count.
Mandatory Visualization
Mechanism of Action of Oxazolidinones (this compound, Linezolid, Tedizolid)
Caption: Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.
Mechanism of Action of Vancomycin
Caption: Vancomycin inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
Experimental Workflow for Time-Kill Assay
Caption: A typical workflow for determining the bactericidal or bacteriostatic activity of an antibiotic over time.
References
- 1. AZD2563, a novel oxazolidinone: definition of antibacterial spectrum, assessment of bactericidal potential and the impact of miscellaneous factors on activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipneumococcal activity of AZD2563, a new oxazolidinone, compared with nine other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Tedizolid is a promising antimicrobial option for the treatment of Staphylococcus aureus infections in cystic fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Studies Involving Posizolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Posizolid's performance in cross-resistance studies, supported by experimental data. This compound (also known as AZD2563) is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[1][2] Understanding its cross-resistance profile is crucial for its clinical development and potential positioning in treating multidrug-resistant infections.
Mechanism of Action and Resistance
Oxazolidinones, including this compound, act by binding to the 50S ribosomal subunit and preventing the formation of the functional 70S initiation complex, a critical step in bacterial protein synthesis.[1][3] This unique mechanism of action means that resistance to other protein synthesis inhibitors generally does not confer resistance to oxazolidinones.[1] However, resistance to oxazolidinones can emerge, most commonly through point mutations in the domain V region of the 23S rRNA gene. The presence of multiple copies of this gene in bacteria like Staphylococcus aureus can lead to a stepwise increase in resistance levels as more copies become mutated. Another mechanism of resistance is through the Cfr (chloramphenicol-florfenicol resistance) gene, which encodes an RNA methyltransferase that modifies the antibiotic's binding site on the ribosome.
dot
Caption: Mechanism of action and resistance pathways for this compound.
Comparative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and the comparator oxazolidinone, linezolid, against various bacterial isolates. This data is compiled from multiple in vitro studies.
| Antibiotic | Bacterial Species | Isolate Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| This compound (AZD2563) | Streptococcus pneumoniae | Drug-Susceptible | 0.5 | 1 |
| Streptococcus pneumoniae | Highly Resistant | 1 | 2 | |
| Staphylococci | Mixed Isolates | - | 0.25 - 2 (Range) | |
| Pneumococci | Mixed Isolates | - | 0.25 - 2 (Range) | |
| Enterococci | Mixed Isolates | - | 0.25 - 2 (Range) | |
| Linezolid | Staphylococcus aureus | Linezolid-Susceptible | ≤4 (Breakpoint) | - |
| Enterococcus faecium | Vancomycin-Resistant | - | - | |
| Streptococcus pneumoniae | Penicillin-Resistant | ≤2 (Breakpoint) | - | |
| Contezolid | Mycobacterium tuberculosis | Susceptible | 1 | 2 |
| Mycobacterium tuberculosis | Multidrug-Resistant (MDR) | 1 | 2 | |
| Mycobacterium tuberculosis | Pre-Extensively Drug-Resistant (pre-XDR) | 1 | 16 | |
| Linezolid | Mycobacterium tuberculosis | Susceptible | 0.5 | 1 |
| Mycobacterium tuberculosis | Multidrug-Resistant (MDR) | 1 | 1 | |
| Mycobacterium tuberculosis | Pre-Extensively Drug-Resistant (pre-XDR) | 1 | 16 |
Data sourced from multiple studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Breakpoint values indicate susceptibility.
A study evaluating contezolid, another novel oxazolidinone, against Mycobacterium tuberculosis found no cross-resistance with linezolid, suggesting that the resistance mechanisms observed were specific to each drug. Specifically, resistance to contezolid was linked to the mce3R gene, which was not implicated in linezolid resistance.
Experimental Protocols
The data presented in cross-resistance studies are typically generated using standardized methodologies from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard protocol.
Protocol Outline:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic (e.g., this compound) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Bacterial strains are cultured to a specific density (e.g., 0.5 McFarland standard), then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: The prepared antibiotic dilutions in 96-well microtiter plates are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is recorded as the lowest antibiotic concentration in which no visible bacterial growth is observed.
In Vitro Resistance Induction and Cross-Resistance Testing
To assess the potential for cross-resistance, resistant mutants are first generated against a primary antibiotic and then tested for susceptibility to other drugs.
Protocol Outline:
-
Baseline Susceptibility: The initial MIC of the parent bacterial strain to a panel of antibiotics is determined.
-
Serial Passage: The parent strain is serially passaged in a liquid medium containing sub-inhibitory (sub-MIC) concentrations of the selective antibiotic (e.g., linezolid).
-
Increasing Concentration: With each passage (typically daily), the bacteria are exposed to gradually increasing concentrations of the antibiotic.
-
Isolation of Resistant Mutants: Bacteria that can grow at significantly higher antibiotic concentrations (e.g., 4- to 8-fold the initial MIC) are isolated.
-
Cross-Resistance Assessment: The MICs of the resistant mutants are then determined for other antibiotics (e.g., this compound). A significant increase in MIC for the second antibiotic compared to the parent strain indicates cross-resistance.
-
Genotypic Analysis (Optional): Whole-genome sequencing can be performed on the resistant mutants to identify the genetic basis of resistance (e.g., mutations in the 23S rRNA gene).
dot
Caption: Workflow for an in vitro cross-resistance study.
References
A Comparative Analysis of Posizolid and Sutezolid for the Treatment of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics. Among the promising new classes of antibiotics are the oxazolidinones, which inhibit bacterial protein synthesis. This guide provides a detailed comparative analysis of two such oxazolidinones, posizolid and sutezolid, focusing on their performance in preclinical and clinical studies for the treatment of tuberculosis (TB).
Mechanism of Action
Both this compound and sutezolid are oxazolidinone antibiotics that share a common mechanism of action with other members of their class, such as linezolid.[1][2] They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit's 23S rRNA, preventing the formation of a functional 70S initiation complex.[1][2][3] This unique mechanism means there is no cross-resistance with existing anti-TB drugs.
References
Posizolid's Potential Against Vancomycin-Resistant Enterococci: A Comparative Analysis
An examination of the available preclinical data for the oxazolidinone antibiotic, Posizolid, in the context of vancomycin-resistant enterococci (VRE) reveals a compound with theoretical promise but limited clinical development. This guide provides a comparative overview of this compound's efficacy, drawing on available data and placing it in perspective with other oxazolidinones, primarily the well-established Linezolid.
This compound (also known as AZD2563) is a member of the oxazolidinone class of antibiotics, which are known for their activity against a range of Gram-positive bacteria, including multidrug-resistant strains like VRE.[1] The development of this compound was discontinued by AstraZeneca in 2002 following the completion of Phase I clinical trials, with the detailed results not being publicly reported.[2][3] Consequently, the available data on its efficacy against VRE is limited to preclinical studies.
Mechanism of Action: A Shared Pathway
Like other oxazolidinones, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2][3] It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding action prevents the formation of a functional 70S initiation complex, a critical step in the translation process, thereby halting protein production and inhibiting bacterial growth. Resistance to other classes of protein synthesis inhibitors typically does not affect the activity of oxazolidinones.
In Vitro Efficacy: Limited Direct Evidence for VRE
Direct comparative studies of this compound against a wide range of VRE isolates are scarce in the published literature. However, the oxazolidinone class, in general, demonstrates potent activity against these pathogens. For context, the minimum inhibitory concentrations (MICs) of other oxazolidinones against VRE are well-documented. Linezolid, the first clinically approved oxazolidinone, is a primary treatment for VRE infections. Tedizolid, a newer oxazolidinone, also shows significant in vitro activity against VRE.
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Linezolid | VRE | 1.0 | 2.0 | |
| Tedizolid | VRE | 0.25 | 0.5 | |
| Contezolid | VRE | - | 1.0 |
This table presents representative MIC values for other oxazolidinones against VRE to provide a comparative context for this compound's potential efficacy.
In Vivo Studies: Insights from Animal Models
| Treatment | VRE Strain | Organ | Mean Bacterial Burden (log CFU/g ± SD) | p-value (vs. Tedizolid) |
| Linezolid | E. faecium 447 | Kidney | Significantly lower | < 0.05 |
| Tedizolid | E. faecium 447 | Kidney | - | - |
| Linezolid | E. faecalis 613 | All target organs | Significantly lower | < 0.05 |
| Tedizolid | E. faecalis 613 | All target organs | - | - |
Data from a comparative study of Linezolid and Tedizolid in a murine model of VRE bacteremia, highlighting the in vivo efficacy of oxazolidinones.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for key experiments typically used to evaluate the efficacy of antibiotics like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a fundamental measure of in vitro activity. The broth microdilution assay is a standard method for determining MICs.
-
Preparation of Inoculum: VRE strains are cultured on appropriate agar plates, and colonies are suspended in a saline solution to a specific turbidity, corresponding to a known bacterial concentration.
-
Serial Dilution: The antibiotic is serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at a controlled temperature (typically 35-37°C) for 16-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic in which no visible bacterial growth is observed.
Murine Model of VRE Bacteremia
Animal models are crucial for assessing the in vivo efficacy of an antibiotic. A common model is the murine bacteremia model.
-
Infection: Mice (e.g., BALB/c) are infected via tail vein injection with a predetermined inoculum of a VRE strain that results in a non-lethal, sustained infection (typically an ID95).
-
Treatment: At a specified time post-infection, treatment with the antibiotic (e.g., this compound, Linezolid) or a control (e.g., saline) is initiated. The drug is administered via a clinically relevant route (e.g., oral, intravenous) at a specific dose and frequency.
-
Euthanasia and Tissue Harvest: At the end of the treatment period, mice are euthanized, and target organs (e.g., kidneys, liver, spleen) and blood are aseptically harvested.
-
Bacterial Burden Quantification: The harvested tissues are homogenized, and serial dilutions are plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue. Blood is also plated to determine CFU per milliliter.
-
Statistical Analysis: The bacterial burdens in the different treatment groups are compared using appropriate statistical tests (e.g., Student's t-test) to determine the efficacy of the antibiotic.
Conclusion
While this compound shares a promising mechanism of action with other effective oxazolidinones, the lack of extensive, publicly available data specifically on its efficacy against VRE makes a direct and comprehensive comparison challenging. The discontinuation of its clinical development suggests that it may not have offered significant advantages over existing or other developmental antibiotics at the time. Researchers and drug development professionals should consider the robust data available for clinically approved oxazolidinones like Linezolid and Tedizolid as the primary benchmark for efficacy against VRE infections. Future research into novel oxazolidinones will be necessary to expand the therapeutic arsenal against these challenging pathogens.
References
Posizolid: A Comparative Benchmark Against Next-Generation Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibacterial drug development, particularly for treating resistant Gram-positive infections and tuberculosis, has seen the evolution of the oxazolidinone class of antibiotics. Posizolid (also known as AZD5847 or AZD2563), an early candidate in this class, offers a valuable case study when benchmarked against newer, more successful generation antibiotics like Tedizolid and the investigational Delpazolid. This guide provides an objective comparison of this compound's performance, supported by available experimental data, to contextualize its development and highlight the advancements in the field.
Executive Summary
This compound demonstrated promising initial in vitro activity against a range of Gram-positive pathogens and Mycobacterium tuberculosis.[1][2] However, its clinical development was ultimately halted by AstraZeneca due to modest efficacy and significant safety concerns, including hematologic and hepatic adverse events, observed in Phase 2a trials.[1] In contrast, newer oxazolidinones such as Tedizolid have achieved regulatory approval by demonstrating non-inferior efficacy to older standards like Linezolid but with a significantly improved safety profile, particularly concerning myelosuppression.[3][4] Other candidates like Delpazolid continue in development, showing potent activity and favorable safety in early trials. This guide will dissect the available data to draw a clear comparison.
Mechanism of Action: The Oxazolidinone Hallmark
Oxazolidinones, including this compound and its successors, share a unique mechanism of action. They are protein synthesis inhibitors that act at an early stage of translation. By binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC) on the 23S rRNA, they prevent the formation of the functional 70S initiation complex. This action effectively blocks the translation process from starting, thereby inhibiting bacterial growth.
References
- 1. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. New and old oxazolidinones: tedizolid vs. linezolid | CMAC [cmac-journal.ru]
- 4. Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Posizolid Clinical Development: A Comparative Meta-Analysis of an Investigational Oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Posizolid (AZD2563), an oxazolidinone antibiotic whose clinical development was discontinued, against established alternatives in the same class: Linezolid and Tedizolid. Due to the early termination of this compound's clinical trials, this guide leverages available preclinical data and compares it against the extensive clinical trial data of the approved drugs to offer a comprehensive perspective for researchers in antibiotic development.
Overview and Rationale for Discontinuation
This compound was under development by AstraZeneca for the treatment of Gram-positive infections, including those caused by multidrug-resistant strains.[1][2] However, its development was halted after the completion of Phase I trials in 2001.[1][2] While detailed public reports on the trial outcomes are scarce, the discontinuation was presumably due to unfavorable results.[1] Research into a related compound, AZD5847 (for which this compound is a prodrug), continued for some time, particularly for the treatment of tuberculosis, but it also did not proceed to market. It has been suggested that less favorable pharmacokinetics compared to other oxazolidinones and modest activity in early studies may have contributed to the decision to cease development.
Mechanism of Action: The Oxazolidinone Class
This compound shares its mechanism of action with other oxazolidinones like Linezolid and Tedizolid. These antibiotics are protein synthesis inhibitors. They bind to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex. This is a crucial early step in bacterial protein synthesis.
Comparative In Vitro Activity
While clinical efficacy data for this compound is unavailable, preclinical studies provide insight into its potential. The following table compares the Minimum Inhibitory Concentration (MIC) values for this compound against key pathogens with those of Linezolid and Tedizolid.
| Pathogen | This compound (AZD2563) MIC (µg/mL) | Linezolid MIC (µg/mL) | Tedizolid MIC (µg/mL) |
| Streptococcus pneumoniae (drug-susceptible) | 0.5 - 1 | 1 - 2 | 0.25 - 0.5 |
| Streptococcus pneumoniae (highly resistant) | 1 - 2 | 1 - 2 | 0.25 - 0.5 |
| Mycobacterium tuberculosis | Similar or higher than Delpazolid | 0.125 - 1 | 0.125 - 0.5 |
Note: Data for this compound is from preclinical studies; Linezolid and Tedizolid data are from a combination of preclinical and clinical surveillance studies.
Clinical Efficacy and Safety: A Comparison with Approved Oxazolidinones
In the absence of this compound clinical trial data, we present data from pivotal Phase 3 trials of Linezolid and Tedizolid for the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI) to serve as a benchmark for efficacy and safety in this class.
Efficacy in ABSSSI
| Drug (Trial) | Dosing Regimen | Primary Endpoint | Efficacy Rate |
| Tedizolid (ESTABLISH-1 & 2 pooled) | 200 mg once daily for 6 days | Early clinical response at 48-72h | 81.6% |
| Linezolid (ESTABLISH-1 & 2 pooled) | 600 mg twice daily for 10 days | Early clinical response at 48-72h | 79.4% |
| Tedizolid (Asian Population Phase 3) | 200 mg once daily for 6 days | Early clinical response at 48-72h | 77.4% |
| Linezolid (Asian Population Phase 3) | 600 mg twice daily for 10 days | Early clinical response at 48-72h | 80.1% |
Data from pooled analysis of the ESTABLISH trials and a Phase 3 trial in an Asian population.
Safety and Tolerability Profile
A known class effect of oxazolidinones can be myelosuppression, particularly with prolonged use. Newer agents like Tedizolid have been developed to have a potentially better safety profile.
| Adverse Event | Tedizolid | Linezolid |
| Nausea | 8.2% | 12.2% |
| Platelet count <150,000 cells/mm³ (at end of therapy) | 4.9% | 10.8% |
| Drug-related treatment-emergent AEs (Asian study) | 20.9% | 15.8% |
Data from pooled analysis of the ESTABLISH trials and a Phase 3 trial in an Asian population.
Experimental Protocols
In Vitro Susceptibility Testing (Typical Protocol)
-
Bacterial Strains : A panel of clinical isolates of target pathogens is used.
-
Culture Medium : Mueller-Hinton agar or broth is typically used, supplemented as needed for fastidious organisms.
-
Inoculum Preparation : Bacterial suspensions are prepared and standardized to a 0.5 McFarland turbidity standard.
-
MIC Determination :
-
Broth Microdilution : Serial twofold dilutions of the antibiotic are prepared in 96-well microtiter plates. The standardized inoculum is added to each well. Plates are incubated at 35-37°C for 16-24 hours. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Agar Dilution : Serial twofold dilutions of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The standardized bacterial suspension is spot-inoculated onto the agar surface. Plates are incubated, and the MIC is the lowest concentration that inhibits growth.
-
Murine Model of Tuberculosis Infection (Typical Protocol)
-
Animal Model : BALB/c or similar mice are commonly used.
-
Infection : Mice are infected via aerosol exposure to Mycobacterium tuberculosis to establish a lung infection.
-
Treatment Initiation : Treatment with the investigational drug (e.g., this compound/AZD5847), comparator drugs (e.g., Linezolid), and vehicle control is typically initiated several weeks post-infection when a chronic infection is established.
-
Drug Administration : Drugs are administered daily or as per the desired regimen via oral gavage.
-
Efficacy Assessment : At specified time points (e.g., 28 and 56 days), cohorts of mice are euthanized. Lungs are harvested, homogenized, and serial dilutions are plated on selective agar. After incubation, colony-forming units (CFU) are counted to determine the bacterial load.
-
Pharmacokinetic Analysis : Blood samples are collected at various time points after drug administration to determine plasma drug concentrations, half-life, and other pharmacokinetic parameters.
Conclusion
The available data on this compound, primarily from preclinical studies, suggests it had a spectrum of activity characteristic of the oxazolidinone class. However, its development was not pursued, likely due to an unfavorable risk-benefit profile discovered in early clinical development when compared to existing and emerging alternatives. The successful development and approval of Linezolid and subsequently Tedizolid have set a high bar for efficacy and safety for new antibiotics in this class. While this compound itself will not be a clinical option, the study of its properties and the reasons for its discontinuation provide valuable lessons for the ongoing development of new antimicrobial agents.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Posizolid
FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides crucial safety and logistical information for the handling of Posizolid, an oxazolidinone antibiotic. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is classified under the Globally Harmonized System (GHS) with the hazard statement H361, indicating it is "Suspected of damaging fertility or the unborn child"[1][2]. Therefore, stringent safety protocols must be followed. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," is mandated[3][4].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. These recommendations are based on guidelines for handling hazardous pharmaceutical compounds and substances with similar structures, such as other oxazolidinones[5].
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is required when handling the pure compound or concentrated solutions. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn to prevent eye contact. A face shield may be required for splash hazards. |
| Respiratory Protection | N95 or higher-rated respirator | Required to prevent inhalation of dust or aerosols, especially when handling the powdered form. |
| Body Protection | Laboratory coat or disposable gown | A disposable gown made of a low-permeability fabric with a solid front and long sleeves is required. |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
1. Preparation and Weighing:
-
Ensure the Safety Data Sheet (SDS) is readily accessible.
-
Work within a certified chemical fume hood or a containment ventilated enclosure to minimize inhalation exposure.
-
Don all required PPE as specified in the table above.
-
When weighing the solid compound, handle it gently to minimize dust generation.
2. Dissolution:
-
If preparing a solution, slowly add the solvent to the weighed this compound to prevent splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.
3. Post-Handling and Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Carefully doff PPE, removing gloves last, to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after all work is complete.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed.
-
Contaminated PPE: Dispose of used gloves, gowns, and other contaminated disposable PPE in a designated hazardous waste container.
-
Disposal Procedure: All waste must be disposed of through an approved hazardous waste management service, following all local, state, and federal regulations.
Workflow for Safe Handling and Disposal of this compound
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
